molecular formula C30H29N5O3 B12364026 Hpk1-IN-45

Hpk1-IN-45

Cat. No.: B12364026
M. Wt: 507.6 g/mol
InChI Key: RRWSDVYUYHBLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hpk1-IN-45 is a useful research compound. Its molecular formula is C30H29N5O3 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H29N5O3

Molecular Weight

507.6 g/mol

IUPAC Name

5-(8-methoxyimidazo[1,2-a]pyridin-3-yl)-7,7-dimethyl-9-morpholin-4-yl-2,12-dihydrobenzo[b][1,9]phenanthrolin-1-one

InChI

InChI=1S/C30H29N5O3/c1-30(2)21-15-18(34-11-13-38-14-12-34)6-7-23(21)33-27-22(30)16-20(19-8-9-31-29(36)26(19)27)24-17-32-28-25(37-3)5-4-10-35(24)28/h4-10,15-17,33H,11-14H2,1-3H3,(H,31,36)

InChI Key

RRWSDVYUYHBLSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N3CCOCC3)NC4=C1C=C(C5=C4C(=O)NC=C5)C6=CN=C7N6C=CC=C7OC)C

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-45: A Technical Guide to a Highly Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening the activation of T-cells, B-cells, and dendritic cells (DCs), HPK1 plays a significant role in maintaining immune homeostasis.[5][6] However, in the context of oncology, this negative regulation can impede the body's natural anti-tumor immune response.[7] Consequently, the inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the immune system's ability to recognize and eliminate cancer cells.[8]

This technical guide focuses on Hpk1-IN-45, a potent and selective inhibitor of HPK1. We will delve into its mechanism of action, present its available quantitative data, and provide detailed experimental protocols for its characterization.

This compound: A Profile

This compound (also referred to as Compound 3) has been identified as a highly potent inhibitor of HPK1 kinase activity.[9] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of HPK1, which in turn blocks the downstream signaling cascade that leads to the suppression of T-cell activation.[7]

Quantitative Data

The following table summarizes the key in vitro potency data for this compound.

ParameterValue (IC50)Description
HPK1 Inhibition 0.3 nMDirect enzymatic inhibition of recombinant human HPK1.[9]
SLP-76 Phosphorylation 57.52 nMInhibition of the phosphorylation of the direct HPK1 substrate, SLP-76, in a cellular context.[9]
IL-2 Release 38 nMFunctional consequence of HPK1 inhibition, measured by the enhancement of IL-2 secretion from activated T-cells.[9]

HPK1 Signaling Pathway and Inhibition

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adapter protein SLP-76. The phosphorylation of SLP-76 at Serine 376 creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][10] This degradation of SLP-76 disrupts the formation of the signalosome, thereby attenuating T-cell activation and proliferation.[2][7] this compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76, thus sustaining T-cell activation and enhancing the anti-tumor immune response.[11]

HPK1_Signaling_Pathway cluster_TCell T-Cell cluster_Negative_Regulation Negative Feedback Loop TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binds TC_Activation T-Cell Activation (e.g., IL-2 production) SLP76->TC_Activation HPK1->SLP76 Phosphorylates (S376) Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibits Ub Ubiquitination FourteenThreeThree->Ub Proteasome Proteasome Ub->Proteasome Degradation

HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of an HPK1 inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

General Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel HPK1 inhibitor.

Experimental_Workflow cluster_Workflow HPK1 Inhibitor Characterization Workflow Biochemical_Assay 1. Biochemical Assay (e.g., Radiometric Kinase Assay) Selectivity_Profiling 2. Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Determine Potency (IC50) Cellular_Target_Engagement 3. Cellular Target Engagement (pSLP-76 Assay) Selectivity_Profiling->Cellular_Target_Engagement Assess Off-Target Effects Cellular_Functional_Assay 4. Cellular Functional Assay (IL-2 Secretion Assay) Cellular_Target_Engagement->Cellular_Functional_Assay Confirm Cellular Potency In_Vivo_Studies 5. In Vivo Efficacy Studies (e.g., Syngeneic Tumor Models) Cellular_Functional_Assay->In_Vivo_Studies Evaluate Functional Consequences

A generalized workflow for the characterization of an HPK1 inhibitor.
Radiometric Kinase Assay for HPK1 Inhibition

This assay directly measures the enzymatic activity of HPK1 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5][12]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin basic protein (MBP) or a specific peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)[10]

  • This compound and control compounds dissolved in DMSO

  • Phosphocellulose P81 paper

  • Phosphorimager

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, HPK1 enzyme, and substrate.

  • Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP/ATP mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular pSLP-76 (Ser376) Assay

This assay measures the phosphorylation of SLP-76 at Serine 376 in cells, which is a direct downstream target of HPK1.[9][13] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are common formats for this assay.

a) TR-FRET Assay Protocol [3][13]

Materials:

  • Jurkat cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies, H₂O₂)

  • This compound and control compounds

  • TR-FRET lysis buffer

  • TR-FRET antibody pair for pSLP-76 (S376) (Europium-labeled donor and far-red acceptor-labeled antibody)

  • TR-FRET compatible microplate reader

Protocol:

  • Culture and treat cells with serial dilutions of this compound for a specified time.

  • Stimulate the cells to induce TCR signaling and HPK1 activation.

  • Lyse the cells using the TR-FRET lysis buffer.

  • Transfer the cell lysates to a 384-well assay plate.

  • Add the TR-FRET antibody pair to the lysates.

  • Incubate the plate at room temperature for the recommended time (e.g., 18 hours) to allow for antibody binding.[4]

  • Measure the TR-FRET signal at the appropriate wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value for the inhibition of SLP-76 phosphorylation.

b) AlphaLISA Assay Protocol [1][9]

Materials:

  • Similar cellular setup as the TR-FRET assay.

  • AlphaLISA lysis buffer

  • AlphaLISA Acceptor beads conjugated to one anti-pSLP-76 antibody and Streptavidin-Donor beads for the biotinylated second anti-pSLP-76 antibody.

  • AlphaLISA-compatible microplate reader.

Protocol:

  • Follow steps 1-4 of the TR-FRET protocol, using the appropriate AlphaLISA buffers.

  • Add the AlphaLISA Acceptor beads and biotinylated antibody mixture to the cell lysates.

  • Incubate to allow for antibody-analyte binding.

  • Add the Streptavidin-Donor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaLISA-compatible reader.

  • Calculate the signal and determine the IC50 value.

IL-2 Secretion Assay

This functional assay measures the production of Interleukin-2 (IL-2), a key cytokine released upon T-cell activation.[14][15]

Materials:

  • Human PBMCs

  • Cell culture medium

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies, Staphylococcal enterotoxin B (SEB))

  • This compound and control compounds

  • IL-2 ELISA kit or Cytokine Bead Array (CBA) kit

  • Plate reader for ELISA or flow cytometer for CBA

Protocol:

  • Isolate human PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate and treat with serial dilutions of this compound.

  • Stimulate the cells with anti-CD3/CD28 antibodies or SEB.

  • Incubate the cells for a period that allows for IL-2 production (e.g., 24-72 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of IL-2 in the supernatants using an IL-2 ELISA kit or CBA according to the manufacturer's instructions.[16]

  • Determine the EC50 value for the enhancement of IL-2 secretion by this compound.

Conclusion

This compound is a potent inhibitor of HPK1, demonstrating significant activity at both the enzymatic and cellular levels. Its ability to block the negative regulatory function of HPK1 in T-cells, as evidenced by the inhibition of SLP-76 phosphorylation and the enhancement of IL-2 production, highlights its potential as a valuable research tool and a starting point for the development of novel cancer immunotherapies. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other selective HPK1 inhibitors, facilitating further investigation into their therapeutic utility.

References

The Role of HPK1 Inhibition in T Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hpk1-IN-45." Therefore, this document provides a comprehensive overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in T cell activation and the effects of its inhibition, drawing upon data from well-characterized small molecule HPK1 inhibitors. The quantitative data, experimental protocols, and mechanisms described herein are representative of the class of HPK1 inhibitors and should be considered as such in the absence of specific data for this compound.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T cell activation. Its expression is predominantly restricted to hematopoietic cells. HPK1 functions as an intracellular checkpoint, dampening T cell receptor (TCR) signaling to prevent excessive immune responses. Pharmacological inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T cell function. This guide details the mechanism of action of HPK1, the impact of its inhibition on T cell activation, and provides an overview of the experimental methodologies used to assess these effects.

HPK1 Signaling and Mechanism of Action in T Cells

Upon T cell receptor (TCR) engagement, HPK1 is recruited to the TCR signaling complex where it becomes activated. Activated HPK1 then phosphorylates downstream substrates, most notably the adapter protein SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling cascades, including the activation of phospholipase C gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK).

Inhibition of HPK1 kinase activity blocks the phosphorylation of SLP-76, preventing its degradation and leading to sustained downstream signaling. This results in enhanced T cell activation, proliferation, and effector functions.

HPK1_Signaling_Pathway cluster_membrane cluster_cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 PLCG1 PLCγ1 SLP76->PLCG1 Activation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Ub Ubiquitination & Proteasomal Degradation FourteenThreeThree->Ub Ub->SLP76 Degradation ERK ERK PLCG1->ERK Activation T Cell Activation (Cytokine Production, Proliferation) ERK->Activation Hpk1_Inhibitor HPK1 Inhibitor (e.g., this compound) Hpk1_Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T Cell Activation.

Quantitative Effects of HPK1 Inhibition on T Cell Function

The inhibition of HPK1 leads to a significant enhancement of T cell effector functions. This is typically quantified by measuring the secretion of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), as well as the upregulation of T cell activation markers like CD69 and CD25. The potency of HPK1 inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) for kinase activity and the half-maximal effective concentration (EC50) for cellular responses.

CompoundTargetAssay TypeIC50 (nM)Cell TypeEffectReference
KHK-6HPK1Kinase Activity20-Inhibition of HPK1 kinase activity
Compound 1HPK1pSLP-76 (Ser376)-Human CD4+ & CD8+ T cellsIncreased IFN-γ and IL-2 secretion
A-745HPK1Cellular Kinase Binding-T cellsAugmented proliferation and cytokine production

Note: Data for specific IC50/EC50 values for this compound are not available in the public domain. The table presents data from representative HPK1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the role of HPK1 inhibitors in T cell activation.

T Cell Isolation and Culture

Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits. T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

In Vitro T Cell Activation Assay
  • Plate Coating: 96-well plates are coated with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-5 µg/mL overnight at 4°C.

  • Cell Plating: Isolated T cells are plated at a density of 1-2 x 10^5 cells per well.

  • Stimulation: Soluble anti-CD28 antibody (1-2 µg/mL) is added to the wells to provide co-stimulation.

  • Inhibitor Treatment: The HPK1 inhibitor is added at various concentrations.

  • Incubation: Cells are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Supernatants are collected for cytokine analysis (ELISA or CBA), and cells are harvested for flow cytometry analysis of activation markers or proliferation assays.

T_Cell_Activation_Workflow cluster_prep cluster_exp cluster_analysis Isolate_T_Cells Isolate T Cells (from PBMCs) Plate_Cells Plate T Cells Isolate_T_Cells->Plate_Cells Coat_Plates Coat Plates (anti-CD3 Ab) Coat_Plates->Plate_Cells Add_Inhibitor Add HPK1 Inhibitor Plate_Cells->Add_Inhibitor Add_Stimulation Add anti-CD28 Ab Add_Inhibitor->Add_Stimulation Incubate Incubate (24-72h) Add_Stimulation->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells Cytokine_Analysis Cytokine Analysis (ELISA/CBA) Collect_Supernatant->Cytokine_Analysis Flow_Cytometry Flow Cytometry (Activation Markers) Harvest_Cells->Flow_Cytometry Proliferation_Assay Proliferation Assay (e.g., CFSE) Harvest_Cells->Proliferation_Assay

Caption: Experimental Workflow for In Vitro T Cell Activation Assay.
Western Blotting for Phosphorylated SLP-76

  • Cell Lysis: Following stimulation and inhibitor treatment, T cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SLP-76 (Ser376). A primary antibody for total SLP-76 or a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for T Cell Activation Markers
  • Cell Staining: Harvested T cells are washed and stained with fluorescently labeled antibodies against surface markers such as CD4, CD8, CD69, and CD25.

  • Fixation and Permeabilization: For intracellular targets, cells are fixed and permeabilized.

  • Intracellular Staining: Cells are then stained with antibodies against intracellular proteins if required.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are quantified using appropriate software.

Conclusion

HPK1 is a key negative regulator of T cell activation, and its inhibition represents a promising therapeutic strategy to enhance anti-tumor immunity. While specific data for "this compound" is not publicly available, the extensive research on other HPK1 inhibitors demonstrates their ability to augment T cell proliferation, cytokine production, and the expression of activation markers. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel HPK1 inhibitors. Further research into the selectivity, potency, and in vivo efficacy of new compounds will be crucial for their clinical development.

Hematopoietic Progenitor Kinase 1 inhibitor Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Hpk1-IN-45, a Potent Hematopoietic Progenitor Kinase 1 Inhibitor

This technical guide provides a comprehensive overview of this compound, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HPK1 for immuno-oncology applications.

Core Compound Data

This compound is a small molecule inhibitor designed to modulate the immune system by targeting HPK1, a key negative regulator of T-cell activation.

Identifier Value
Compound Name This compound
Target Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1)
CAS Number 2739844-35-0

Quantitative Activity of this compound

The inhibitory activity of this compound has been characterized in biochemical and cellular assays. The following table summarizes the key quantitative data.

Assay Type Description IC50 / EC50
Biochemical Assay Direct inhibition of HPK1 kinase activity.0.3 nM
Cellular Assay Inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, at the Ser376 residue in Jurkat T-cells.57.52 nM
Functional Cell Assay Inhibition of IL-2 (Interleukin-2) release, a key cytokine for T-cell proliferation and activation, in stimulated Jurkat T-cells.38 nM

Mechanism of Action and Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling. In the context of cancer, HPK1 activity can suppress the anti-tumor immune response. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the serine 376 residue. This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the disassembly of the TCR signaling complex and attenuation of downstream signaling, which ultimately dampens T-cell activation and cytokine production.

This compound, by potently inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action blocks the recruitment of the negative regulator 14-3-3, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signalosome Signalosome cluster_HPK1_Regulation HPK1 Negative Feedback TCR TCR Engagement LCK LCK TCR->LCK activates ZAP70 ZAP70 LCK->ZAP70 activates SLP76 SLP-76 ZAP70->SLP76 activates HPK1_inactive HPK1 (Inactive) ZAP70->HPK1_inactive activates PLCg1 PLCγ1 SLP76->PLCg1 leads to pSLP76 p-SLP-76 (Ser376) ERK ERK PLCg1->ERK leads to T_Cell_Activation T-Cell Activation (e.g., IL-2 Release) ERK->T_Cell_Activation leads to HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->SLP76 phosphorylates Prot1433 14-3-3 Protein Hpk1_IN_45 This compound Hpk1_IN_45->HPK1_active inhibits

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key assays used to characterize this compound.

HPK1 Biochemical Kinase Assay

This protocol describes a representative method for determining the direct inhibitory activity of this compound on HPK1 enzyme activity, commonly performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Objective: To quantify the IC50 value of this compound against purified HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., a peptide derived from SLP-76)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • This compound (serial dilutions)

  • Europium-labeled anti-phospho-serine antibody (Detection Antibody)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET detection

Workflow Diagram:

Kinase_Assay_Workflow A 1. Dispense this compound (Serial Dilutions) B 2. Add HPK1 Enzyme A->B C 3. Incubate (Pre-binding) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Incubate (Kinase Reaction) D->E F 6. Stop Reaction & Add Detection Reagents (Eu-Ab + SA-APC) E->F G 7. Incubate (Detection) F->G H 8. Read TR-FRET Signal G->H I 9. Calculate IC50 H->I

Caption: Workflow for a typical HPK1 biochemical TR-FRET assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add a fixed amount of HPK1 enzyme to each well of a 384-well plate containing the diluted compound or DMSO vehicle control.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Prepare a reaction mixture containing the biotinylated peptide substrate and ATP at a concentration close to the Kₘ for ATP.

  • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Incubate the plate for 60-120 minutes at room temperature to allow for substrate phosphorylation.

  • Stop the reaction by adding an EDTA-containing buffer.

  • Add the detection reagents: Europium-labeled anti-phospho-serine antibody and Streptavidin-APC.

  • Incubate for at least 60 minutes at room temperature to allow for detection antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular SLP-76 Phosphorylation Assay

This protocol outlines a method to measure the inhibitory effect of this compound on the phosphorylation of its endogenous substrate, SLP-76, in a relevant cell line like Jurkat T-cells.

Objective: To determine the cellular IC50 of this compound for the inhibition of SLP-76 phosphorylation at Ser376.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • This compound (serial dilutions)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Lysis buffer

  • Phospho-SLP-76 (Ser376) specific antibody

  • Total SLP-76 antibody

  • Detection system (e.g., Sandwich ELISA, Western Blot, or flow cytometry)

  • 96-well cell culture plates

Workflow Diagram:

Cellular_Assay_Workflow A 1. Seed Jurkat T-cells B 2. Pre-treat with this compound A->B C 3. Stimulate Cells (anti-CD3/anti-CD28) B->C D 4. Lyse Cells C->D E 5. Quantify p-SLP-76 (Ser376) (e.g., ELISA) D->E F 6. Calculate IC50 E->F

Caption: Workflow for a cellular SLP-76 phosphorylation assay.

Procedure (ELISA-based):

  • Seed Jurkat T-cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.

  • Prepare serial dilutions of this compound. Add the diluted compound to the cells and pre-incubate for 1-2 hours.

  • Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.

  • After stimulation, pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.

  • Normalize the phospho-SLP-76 signal to the total protein concentration or total SLP-76 levels.

  • Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Functional IL-2 Release Assay

This protocol describes how to measure the functional consequence of HPK1 inhibition, which is the enhancement of IL-2 production from stimulated T-cells.

Objective: To determine the EC50 of this compound for the potentiation of IL-2 release from stimulated Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • Cell culture medium

  • This compound (serial dilutions)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed Jurkat T-cells in a 96-well plate.

  • Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the cells for 24-48 hours to allow for IL-2 production and secretion into the supernatant.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's protocol.

  • Plot the measured IL-2 concentration against the log of the this compound concentration and fit the data to determine the EC50 value for IL-2 release potentiation.

Investigating HPK1 as a Therapeutic Target with Hpk1-IN-45: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its role in dampening anti-tumor immune responses has positioned it as a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of HPK1 as a therapeutic target, with a specific focus on the potent and selective inhibitor, Hpk1-IN-45. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area of immuno-oncology.

Introduction: HPK1 - A Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, leading to the attenuation of T-cell activation and proliferation. This negative feedback loop is a vital mechanism for maintaining immune homeostasis and preventing excessive immune responses.[1][2] However, in the context of cancer, this regulatory function can be co-opted by tumors to evade immune surveillance. By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate malignant cells.[2]

Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell effector functions, including increased cytokine production and proliferation, leading to improved tumor control in preclinical models.[3][4][5] This has spurred the development of small molecule inhibitors targeting HPK1, with the goal of unleashing a potent anti-tumor immune response.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for HPK1. Its mechanism of action involves the direct inhibition of the kinase activity of HPK1, thereby blocking its downstream signaling and relieving the negative regulation of T-cell activation.

Quantitative Data Summary

The following table summarizes the key in vitro potency metrics for this compound. This data highlights its sub-nanomolar efficacy against the primary target and its functional impact on downstream cellular events crucial for T-cell activation.

ParameterValueDescription
HPK1 IC50 0.3 nMThe half-maximal inhibitory concentration against purified HPK1 enzyme, indicating high biochemical potency.
pSLP-76 IC50 57.52 nMThe half-maximal inhibitory concentration for the phosphorylation of SLP-76 at Serine 376 in a cellular context, demonstrating target engagement and inhibition of downstream signaling.
IL-2 Release IC50 38 nMThe half-maximal inhibitory concentration for the release of Interleukin-2 from stimulated T-cells, a key functional outcome of enhanced T-cell activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Biochemical Assay: HPK1 Kinase Activity (ADP-Glo™ Assay)

This protocol outlines the determination of the IC50 value of this compound against purified HPK1 enzyme using a luminescence-based kinase assay.

Objective: To measure the direct inhibitory effect of this compound on HPK1 kinase activity.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[6][7][8][9]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing HPK1 enzyme and MBP substrate in Kinase Assay Buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution in Kinase Assay Buffer to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Assay: Phospho-SLP-76 (Ser376) Measurement (TR-FRET Assay)

This protocol describes the quantification of phosphorylated SLP-76 (pSLP-76) in Jurkat T-cells treated with this compound.

Objective: To assess the ability of this compound to inhibit the phosphorylation of a direct downstream substrate of HPK1 in a cellular environment.

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay is used to detect the level of SLP-76 phosphorylated at Serine 376. The assay utilizes two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to pSLP-76, bringing the fluorophores in close proximity and generating a FRET signal.[10][11]

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • TR-FRET pSLP-76 (S376) assay kit (containing lysis buffer, donor-labeled antibody, and acceptor-labeled antibody)

  • 384-well white assay plates

Procedure:

  • Cell Culture and Plating: Culture Jurkat T-cells to the desired density and plate them into a 384-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a predetermined time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the T-cells by adding a cocktail of anti-CD3 and anti-CD28 antibodies. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.

  • Antibody Addition: Add the TR-FRET antibody pair (donor and acceptor) to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours or overnight) to allow for antibody binding.

  • Measurement: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value for the inhibition of pSLP-76.

Cellular Assay: IL-2 Release Measurement (ELISA)

This protocol details the quantification of Interleukin-2 (IL-2) secreted from stimulated Jurkat T-cells treated with this compound.

Objective: To measure the functional consequence of HPK1 inhibition on T-cell activation, as indicated by the production of the key cytokine, IL-2.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-2 in the cell culture supernatant.[12][13]

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer and stop solution

Procedure:

  • Cell Culture and Treatment: Plate Jurkat T-cells and treat with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies and incubate for 24-48 hours to allow for IL-2 production and secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA Protocol: a. Coat a 96-well ELISA plate with the IL-2 capture antibody overnight. b. Wash the plate and block with a suitable blocking buffer. c. Add the collected cell supernatants and a standard curve of recombinant IL-2 to the plate and incubate. d. Wash the plate and add the biotinylated IL-2 detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the TMB substrate. g. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-2 in each sample based on the standard curve and determine the EC50 value for this compound-induced IL-2 release.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the HPK1 signaling pathway and the experimental workflows described above.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome LAT Signalosome TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 LAT->HPK1 Gads Gads SLP76->Gads T_Cell_Activation T-Cell Activation (IL-2, Proliferation) SLP76->T_Cell_Activation promotes HPK1->SLP76 phosphorylates (S376) pSLP76 pSLP-76 (S376) Negative_Regulation Negative Regulation Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 inhibits Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation leads to pSLP76->T_Cell_Activation inhibits Ub_Degradation->SLP76 degrades Experimental_Workflows cluster_Biochemical Biochemical Assay (ADP-Glo) cluster_Cellular_pSLP76 Cellular Assay (pSLP-76 TR-FRET) cluster_Cellular_IL2 Cellular Assay (IL-2 ELISA) B1 Incubate HPK1 enzyme with this compound B2 Add Substrate (MBP) & ATP B1->B2 B3 Kinase Reaction B2->B3 B4 Add ADP-Glo Reagent (Stop & Deplete ATP) B3->B4 B5 Add Kinase Detection Reagent (ADP -> ATP -> Light) B4->B5 B6 Measure Luminescence B5->B6 C1 Treat Jurkat cells with this compound C2 Stimulate with anti-CD3/CD28 C1->C2 C3 Lyse Cells C2->C3 C4 Add TR-FRET Antibodies (anti-pSLP-76) C3->C4 C5 Incubate C4->C5 C6 Measure TR-FRET Signal C5->C6 D1 Treat Jurkat cells with this compound D2 Stimulate with anti-CD3/CD28 D1->D2 D3 Incubate (24-48h) D2->D3 D4 Collect Supernatant D3->D4 D5 Perform IL-2 ELISA D4->D5 D6 Measure Absorbance D5->D6

References

Unlocking T-Cell Responses: The Impact of Hpk1-IN-45 on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the effect of Hpk1-IN-45, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), on the production of key cytokines. While the specific designation "this compound" is not widely documented in publicly available literature, this guide will leverage data from well-characterized, structurally similar, and potent HPK1 inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals. The focus will be on the quantitative effects, experimental methodologies, and the underlying signaling pathways.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By dampening T-cell activation, HPK1 plays a significant role in maintaining immune homeostasis. However, in the context of oncology, this inhibitory function can impede the body's natural anti-tumor immune response.[2] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance T-cell effector functions, including the robust production of pro-inflammatory cytokines.[3]

This compound is designed to abrogate the kinase activity of HPK1, thereby unleashing a more potent and sustained T-cell attack against cancer cells. This guide will delve into the specifics of how this compound and similar molecules modulate cytokine production, providing the detailed information necessary for preclinical and clinical research.

Core Mechanism of Action: The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376.[4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76.[4] The loss of SLP-76 destabilizes the TCR signaling complex, leading to attenuated downstream signaling and reduced T-cell activation and cytokine production.[1]

This compound, as an ATP-competitive inhibitor, blocks the kinase activity of HPK1. This prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and promoting a more robust and sustained activation of T-cells. The direct consequence of this enhanced signaling is a significant increase in the transcription and secretion of key pro-inflammatory cytokines.

HPK1_Signaling_Pathway cluster_tcell T-Cell TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruitment & Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation SLP76_p p-SLP-76 (Ser376) SLP76->SLP76_p TCR_signaling_up TCR Signaling (Sustained) SLP76->TCR_signaling_up Stabilization Degradation SLP-76 Degradation SLP76_p->Degradation TCR_signaling_down TCR Signaling (Attenuated) Degradation->TCR_signaling_down Cytokines_down Cytokine Production (IL-2, IFN-γ, TNF-α) (Decreased) TCR_signaling_down->Cytokines_down Hpk1_IN_45 This compound Hpk1_IN_45->HPK1_active Inhibition Cytokines_up Cytokine Production (IL-2, IFN-γ, TNF-α) (Increased) TCR_signaling_up->Cytokines_up

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Quantitative Effects on Cytokine Production

The inhibition of HPK1 by potent and selective small molecules leads to a dose-dependent increase in the secretion of several key pro-inflammatory cytokines by T-cells. The following tables summarize the quantitative data obtained from studies on representative HPK1 inhibitors.

Table 1: In Vitro Potency of a Representative HPK1 Inhibitor

AssayCell TypeParameterValueReference
Biochemical AssayRecombinant Human HPK1IC502.6 nM[5]
Cellular AssayJurkat T-cellsp-SLP-76 (Ser376) Inhibition IC500.6 µM[5]
Functional T-cell AssayHuman PBMCsIL-2 Production EC501.5 nM[6]

Table 2: Effect of HPK1 Inhibition on Cytokine Secretion in Human T-Cells

CytokineCell TypeStimulationFold Increase (vs. DMSO)Reference
IL-2CD8+ T-cellsanti-CD3/CD28~3-5 fold[7]
IFN-γCD8+ T-cellsanti-CD3/CD28~2-4 fold[7]
TNF-αCD8+ T-cellsanti-CD3/CD28~2-3 fold[3]
IL-2PBMCsanti-CD3/CD28Significant increase[4]
IFN-γPBMCsanti-CD3/CD28Significant increase[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to assess the impact of HPK1 inhibitors on cytokine production.

1. T-Cell Isolation and Culture

  • Source: Healthy human donor peripheral blood mononuclear cells (PBMCs).

  • Isolation: CD8+ or CD4+ T-cells are isolated using negative selection magnetic beads.

  • Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

2. In Vitro T-Cell Activation and Cytokine Measurement

  • Activation: T-cells are stimulated with plate-bound anti-CD3 antibodies (e.g., OKT3) and soluble anti-CD28 antibodies to mimic TCR engagement.

  • Inhibitor Treatment: this compound or a representative inhibitor is added at various concentrations. A DMSO control is run in parallel.

  • Incubation: Cells are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification: Supernatants are collected, and cytokine levels (IL-2, IFN-γ, TNF-α) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

Experimental_Workflow cluster_workflow Experimental Workflow for Cytokine Production Assay start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs isolate_tcells Isolate CD8+ T-Cells (Negative Selection) isolate_pbmcs->isolate_tcells culture_tcells Culture T-Cells isolate_tcells->culture_tcells stimulate_tcells Stimulate with anti-CD3/CD28 culture_tcells->stimulate_tcells treat_inhibitor Treat with this compound (or DMSO control) stimulate_tcells->treat_inhibitor incubate Incubate (24-72h) treat_inhibitor->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokines (ELISA or Multiplex Assay) collect_supernatant->measure_cytokines end End measure_cytokines->end

Caption: Workflow for assessing this compound's effect on cytokine production.

3. Phospho-SLP-76 Cellular Assay

  • Cell Line: Jurkat T-cells are commonly used.

  • Treatment: Cells are pre-incubated with the HPK1 inhibitor before stimulation.

  • Stimulation: T-cell activation is induced with anti-CD3 and anti-CD28 antibodies.

  • Lysis and Detection: Cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) are quantified using a sensitive immunoassay such as AlphaLISA or Western Blotting.

Conclusion

This compound and other potent, selective HPK1 inhibitors represent a promising class of immuno-oncology agents. By specifically targeting a key negative regulator of T-cell activation, these compounds can significantly enhance the production of crucial anti-tumor cytokines, including IL-2, IFN-γ, and TNF-α. The data presented in this guide, derived from studies on representative HPK1 inhibitors, underscore the potential of this therapeutic strategy. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the immunomodulatory effects of this compound and advance its development as a novel cancer immunotherapy. The ability to reverse T-cell suppression and promote a pro-inflammatory tumor microenvironment positions HPK1 inhibition as a valuable approach, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

References

The Role of Hpk1-IN-45 in Dendritic Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic cells, including dendritic cells (DCs), T cells, and B cells, HPK1 acts as an intracellular checkpoint, dampening immune responses.[1][2][3][4][5] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide focuses on the role of HPK1 inhibition, with a specific emphasis on the potent inhibitor Hpk1-IN-45, in modulating dendritic cell function.

Dendritic cells are the most potent antigen-presenting cells (APCs) and are pivotal in initiating and shaping adaptive immune responses.[6] By presenting antigens to naive T cells, they bridge the innate and adaptive immune systems. The activation state of DCs is a key determinant of the subsequent T cell response. HPK1 negatively regulates DC activation and maturation.[1][2][3][4] Genetic or pharmacological inhibition of HPK1 in DCs leads to an enhanced activated phenotype, characterized by increased expression of co-stimulatory molecules and production of pro-inflammatory cytokines, ultimately resulting in more robust T cell priming and activation.[1][2][3]

This compound, also known as Compound 3, is a highly potent inhibitor of HPK1 with a reported IC50 of 0.3 nM.[7] While direct quantitative data on the effect of this compound on dendritic cells is not extensively available in public literature, its potent inhibition of HPK1 and downstream signaling pathways, such as SLP-76 phosphorylation (IC50 = 57.52 nM) and IL-2 release (IC50 = 38 nM) in T cells, strongly supports its potential to enhance dendritic cell function.[7] This guide will synthesize the known effects of HPK1 inhibition on DCs and provide a framework for evaluating compounds like this compound.

Data Presentation: The Impact of HPK1 Inhibition on Immune Cells

The following tables summarize the quantitative data available for this compound and the general effects of HPK1 inhibition on dendritic cell and T cell function.

Table 1: In Vitro Activity of this compound

ParameterIC50Cell Type/Assay
HPK1 Inhibition0.3 nMBiochemical Assay
SLP-76 Phosphorylation57.52 nMT cells
IL-2 Release38 nMT cells

Data sourced from MedChemExpress product information.[7]

Table 2: Effects of HPK1 Inhibition on Dendritic Cell Phenotype and Function

ParameterEffect of HPK1 Inhibition
Co-stimulatory Molecules
CD80 ExpressionIncreased
CD86 ExpressionIncreased
MHC Class II ExpressionIncreased
Cytokine Production
IL-12Increased
TNF-αIncreased
IL-6Increased
IL-1βIncreased
IL-10Decreased
T Cell Stimulation
T Cell ProliferationIncreased

This table represents a summary of findings from studies on HPK1 knockout mice and other small molecule HPK1 inhibitors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway cluster_DC Dendritic Cell cluster_membrane TLR TLR Ligand (e.g., LPS) TLR_Receptor TLR4 TLR->TLR_Receptor HPK1_inactive Inactive HPK1 TLR_Receptor->HPK1_inactive Activates HPK1_active Active HPK1 Downstream_Signaling Downstream Signaling (e.g., NF-κB, AP-1) HPK1_active->Downstream_Signaling Negatively Regulates HPK1_inactive->HPK1_active Hpk1_IN_45 This compound Hpk1_IN_45->HPK1_active Inhibits Co_stim_Molecules Increased Co-stimulatory Molecules (CD80, CD86, MHC II) Downstream_Signaling->Co_stim_Molecules Leads to Cytokines Increased Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) Downstream_Signaling->Cytokines Leads to

Caption: HPK1 signaling pathway in dendritic cells and the mechanism of this compound.

DC_Function_Workflow cluster_workflow Experimental Workflow: Assessing this compound on DC Function cluster_assays Functional Readouts start Isolate Monocytes from PBMCs differentiate Differentiate into immature DCs (iDCs) (GM-CSF + IL-4) start->differentiate treat Treat iDCs with This compound +/- LPS differentiate->treat phenotype Phenotypic Analysis (Flow Cytometry for CD80, CD86, MHC II) treat->phenotype cytokine Cytokine Profiling (ELISA, CBA, Luminex) treat->cytokine mlr Mixed Lymphocyte Reaction (MLR) (Co-culture with T cells) treat->mlr end Data Analysis and Interpretation phenotype->end cytokine->end mlr->end

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3] By attenuating the activation of T-cells, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[2][4] Inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[2][4] Hpk1-IN-45 is a chemical probe for investigating the therapeutic potential of HPK1 inhibition.

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.

Hpk1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex by adaptor proteins.[4] Activated HPK1 then phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), which ultimately dampens the T-cell response.[2][4][5] HPK1 is also involved in the activation of the JNK and NF-κB signaling pathways.[6][7]

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Activation cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Engagement HPK1 HPK1 Lck->HPK1 Recruitment & Phosphorylation SLP76 SLP-76 pSLP76 p-SLP-76 SLP76->pSLP76 pHPK1 p-HPK1 (Active) HPK1->pHPK1 Autophosphorylation pHPK1->SLP76 JNK_path JNK Pathway pHPK1->JNK_path Activates NFkB_path NF-kB Pathway pHPK1->NFkB_path Activates Degradation SLP-76 Degradation pSLP76->Degradation Tcell_damp T-Cell Activation Dampened Degradation->Tcell_damp Hpk1_IN_45 This compound Hpk1_IN_45->pHPK1 Inhibits

Caption: Hpk1 Signaling Pathway in T-Cells.

In Vitro Biochemical Kinase Assay

This protocol describes a luminescent kinase assay to determine the in vitro potency of this compound by measuring the amount of ATP remaining in solution after the kinase reaction. A reduction in luminescence indicates higher kinase activity and less inhibition.

Experimental Workflow

in_vitro_workflow A Prepare Reagents: - this compound dilutions - HPK1 enzyme - Substrate (MBP) - ATP - Kinase buffer B Add this compound and HPK1 enzyme to 96-well plate A->B C Incubate to allow inhibitor binding B->C D Initiate reaction by adding Substrate/ATP mixture C->D E Incubate at 30°C D->E F Stop reaction and detect remaining ATP using Kinase-Glo® MAX E->F G Measure luminescence F->G H Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 G->H

Caption: In Vitro HPK1 Kinase Assay Workflow.

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human HPK1BPS Bioscience40398
Myelin Basic Protein (MBP) SubstrateBPS Bioscience79696
ATP (500 µM)BPS Bioscience79686
5x Kinase Assay BufferBPS Bioscience79334
Kinase-Glo® MAX Luminescent AssayPromegaV6071
This compoundN/AN/A
DMSOSigma-AldrichD2650
96-well solid white platesCorning3917
Protocol
  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with deionized water.

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in 1x Kinase Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.[5]

  • Prepare Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, 500 µM ATP, and 5 mg/ml MBP substrate.[5]

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted this compound or DMSO (for positive and blank controls) to the wells of a 96-well plate.[5]

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[5]

  • Enzyme Addition:

    • Thaw the HPK1 enzyme on ice.

    • Dilute the HPK1 enzyme to the desired concentration (e.g., 3 ng/µL) in 1x Kinase Assay Buffer.[5]

    • Add 10 µL of the diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells.[5]

  • Initiate Kinase Reaction:

    • Add 12.5 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 25 µL.[5]

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 25 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

Data Presentation

Table 1: In Vitro Inhibition of HPK1 by this compound

This compound (nM)Luminescence (RLU)% Inhibition
01500000
11450003.3
1012000020.0
1007500050.0
10001500090.0
10000500096.7

Data are for illustrative purposes only.

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Phospho-SLP-76 (Ser376) Detection

This protocol describes a method to assess the activity of this compound in a cellular context by measuring the phosphorylation of a direct HPK1 substrate, SLP-76, in human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol
  • Isolate PBMCs: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment:

    • Pre-treat PBMCs with various concentrations of this compound or DMSO control for 24 hours.[4]

  • T-Cell Stimulation:

    • Stimulate the T-cells within the PBMC population with anti-CD3/CD28 antibodies or OKT3 for a short duration (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.[4]

  • Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting or ELISA:

    • Analyze the cell lysates for the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using either Western blotting or a specific ELISA kit.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or absorbance values (for ELISA).

    • Normalize the phospho-SLP-76 signal to the total SLP-76 signal.

    • Calculate the percent inhibition of SLP-76 phosphorylation at each concentration of this compound relative to the stimulated DMSO control.

Data Presentation

Table 2: Inhibition of SLP-76 Phosphorylation in PBMCs by this compound

This compound (µM)p-SLP-76 / Total SLP-76 (Normalized Ratio)% Inhibition
01.000
0.10.8515
0.50.5545
1.00.2575
5.00.1090
10.00.0892

Data are for illustrative purposes only.

Conclusion

The provided protocols offer a robust framework for the in vitro and cell-based characterization of this compound. The biochemical assay allows for the direct determination of the compound's inhibitory potency against the HPK1 enzyme, while the cell-based assay confirms its activity on a key downstream substrate within a relevant cellular system. These methods are essential for advancing the understanding and development of novel HPK1 inhibitors for therapeutic applications.

References

Application Notes and Protocols for Hpk1-IN-45 Treatment in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 has been shown to enhance T-cell effector functions and promote anti-tumor immunity. Hpk1-IN-45 is a potent and selective inhibitor of HPK1. These application notes provide detailed protocols for the treatment of Jurkat cells, a human T-lymphocyte cell line, with this compound to study its effects on T-cell signaling and activation.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376 (pSLP-76 S376). This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and ultimately dampening the T-cell response. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, leading to enhanced T-cell activation and cytokine production, such as Interleukin-2 (IL-2).

Data Presentation

Quantitative Data on HPK1 Inhibition in Jurkat Cells

The following table summarizes representative quantitative data for a potent HPK1 inhibitor in Jurkat cells. Note: The specific values for this compound should be determined empirically.

ParameterAssayCell TypeRepresentative ValueReference
IC50 pSLP-76 (S376) Cellular AssayJurkat3 nM
EC50 IL-2 ProductionJurkat~10-100 nM (estimated)

Experimental Protocols

Protocol 1: Jurkat Cell Culture and Maintenance
  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL.

Protocol 2: this compound Treatment and Jurkat Cell Stimulation
  • Cell Plating: Seed Jurkat cells at a density of 1 x 106 cells/mL in a 24-well plate.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in culture medium.

  • Pre-treatment: Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 1 hour at 37°C.

  • Stimulation: Activate the T-cell receptor signaling pathway by adding anti-CD3 (OKT3 clone, 10 µg/mL) and anti-CD28 (CD28.2 clone, 2 µg/mL) antibodies.

  • Incubation: Incubate the cells for the desired time points (e.g., 30 minutes for signaling studies, 24 hours for cytokine analysis).

Protocol 3: Western Blot Analysis of SLP-76 Phosphorylation
  • Cell Lysis: After stimulation, centrifuge the cells and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: IL-2 Production Measurement by ELISA
  • Sample Collection: After 24 hours of stimulation, centrifuge the cell plate and collect the supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-2 in each sample.

Visualizations

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Receptor Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Degradation Signal Termination & Degradation FourteenThreeThree->Degradation Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Treatment in Jurkat Cells cluster_assays 5. Assays Culture 1. Culture Jurkat Cells Plate 2. Plate Cells Culture->Plate Pretreat 3. Pretreat with This compound Plate->Pretreat Stimulate 4. Stimulate with anti-CD3/CD28 Pretreat->Stimulate Western Western Blot (pSLP-76) Stimulate->Western 30 min ELISA ELISA (IL-2) Stimulate->ELISA 24 hr

Caption: Workflow for evaluating this compound's effect on Jurkat cells.

Application Notes and Protocols for Hpk1-IN-45 In Vivo Formulation in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1][2] As a member of the Ste20 serine/threonine kinase family, HPK1 plays a crucial role in dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby maintaining immune homeostasis.[2][3][4] In the context of oncology, HPK1's inhibitory function can hinder the immune system's ability to effectively target and eliminate tumor cells, making it a compelling target for cancer immunotherapy.[2]

Hpk1-IN-45 is a small molecule inhibitor designed to target the kinase activity of HPK1. By inhibiting HPK1, this compound aims to enhance anti-tumor immunity by promoting sustained T-cell activation and a more robust immune response against cancerous cells.[2] These application notes provide a detailed protocol for the in vivo formulation and administration of this compound in mouse models, a critical step for preclinical evaluation of its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Mechanism of Action of HPK1

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the SLP-76 adaptor protein at Serine 376.[5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[5] This cascade ultimately attenuates T-cell activation signals. HPK1 inhibitors like this compound block this negative feedback loop, leading to enhanced and sustained T-cell activation.

Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive recruits & activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 T_cell_activation_up Enhanced T-Cell Activation SLP76->T_cell_activation_up Ub_Degradation Ubiquitination & Proteasomal Degradation pSLP76->Ub_Degradation T_cell_activation_down Reduced T-Cell Activation Ub_Degradation->T_cell_activation_down Hpk1_IN_45 This compound Hpk1_IN_45->HPK1_active inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

In Vivo Formulation and Administration Protocol for Mice

This protocol provides a general guideline for the formulation of this compound for oral administration in mice. Optimization may be required based on the specific physicochemical properties of the compound and the experimental design.

Materials
  • This compound compound

  • Vehicle components:

    • Methylcellulose (0.5% - 1% w/v)

    • Tween 80 (0.1% - 0.5% v/v)

    • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile tubes

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes (1 ml)

  • Analytical balance

Formulation Protocol
  • Vehicle Preparation:

    • Prepare the desired volume of 0.5% methylcellulose in sterile water. This can be achieved by slowly adding the methylcellulose powder to heated (60-80°C) sterile water while stirring, followed by cooling to room temperature.

    • Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly. This vehicle is commonly referred to as MCT (Methylcellulose/Tween).

  • This compound Suspension:

    • Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

    • Levigate the powder with a small amount of the MCT vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.

    • Ensure the suspension is homogenous. A magnetic stirrer can be used for this purpose.

  • Final Preparation and Storage:

    • Check the pH of the final formulation and adjust if necessary, although for most oral formulations this is not critical unless specified.

    • Store the formulation at 2-8°C and protect from light. It is recommended to prepare the formulation fresh before each use or on the day of dosing.

Experimental Workflow

Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation dosing Oral Gavage Administration formulation->dosing animal_prep Animal Acclimatization & Randomization animal_prep->dosing monitoring Monitor Animal Health & Tumor Growth dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd efficacy Tumor Growth Inhibition Assessment monitoring->efficacy end End pk_pd->end efficacy->end

Caption: A typical experimental workflow for in vivo studies with this compound.

Administration Protocol
  • Animal Handling:

    • Mice (e.g., C57BL/6 or BALB/c) should be acclimated for at least one week before the start of the experiment.

    • Handle the mice gently to minimize stress.

  • Dosing:

    • Before administration, ensure the this compound formulation is well-suspended by vortexing or inverting the tube.

    • The typical dosing volume for oral gavage in mice is 5-10 ml/kg body weight.

    • Administer the formulation carefully using a suitable oral gavage needle to avoid injury to the esophagus.

Data Presentation: Representative Dosing and Pharmacokinetics

The following tables provide examples of dosing regimens and pharmacokinetic parameters for small molecule HPK1 inhibitors administered to mice, which can serve as a starting point for studies with this compound.

Table 1: Example Dosing Regimens for HPK1 Inhibitors in Mice

CompoundDose (mg/kg)Administration RouteDosing FrequencyMouse ModelReference
Unnamed Inhibitor30Oral (p.o.)Twice DailyCT26 Syngeneic[6]
Unnamed Inhibitor100Oral (p.o.)Single DoseBALB/c[6]

Table 2: Example Pharmacokinetic Parameters of an Oral HPK1 Inhibitor in Mice

ParameterValueUnitAdministration
Half-life (t½)0.6hoursIntravenous (1 mg/kg)
Cmax1801ng/mLOral (10 mg/kg)
Bioavailability (F)116%Oral (10 mg/kg)

Data adapted from a study on a novel HPK1 inhibitor by Insilico Medicine.[6]

Key Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study

Objective: To assess the biological effect of this compound on its target in vivo.

Methodology:

  • Dose mice with this compound.

  • At selected time points post-dosing, collect relevant tissues (e.g., spleen, tumor).

  • Prepare cell lysates from the tissues.

  • Analyze the phosphorylation status of SLP-76 (Ser376) using methods like Western blotting or ELISA as a biomarker of HPK1 inhibition. A reduction in p-SLP-76 levels would indicate target engagement.

Efficacy Study in Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound.

Methodology:

  • Implant tumor cells (e.g., CT26 or MC38) into immunocompetent mice.

  • Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, positive control like anti-PD-1).

  • Administer the treatments according to the predetermined schedule.

  • Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Monitor the body weight and overall health of the animals.

  • At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo use of this compound in mice. Successful preclinical development of this and other HPK1 inhibitors relies on robust and reproducible experimental methodologies. These guidelines, based on established practices for similar small molecule inhibitors, should facilitate the effective evaluation of this compound as a promising immuno-oncology agent.

References

Application Notes and Protocols: Utilizing a Potent HPK1 Inhibitor (Hpk1-IN-45 Representative) in a Syngeneic Tumor Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] By blocking HPK1 activity, T-cell activation and effector functions can be augmented, leading to improved tumor control.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of a representative potent and selective HPK1 inhibitor, herein referred to as Hpk1-IN-45, in a preclinical syngeneic tumor model. The provided data is a composite representation from studies on various potent HPK1 inhibitors and kinase-dead mouse models to illustrate the expected outcomes.

Mechanism of Action of HPK1 Inhibition

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6] Phosphorylation of SLP-76 at Ser376 leads to its ubiquitination and proteasomal degradation, which dampens the T-cell activation signal.[7] HPK1 inhibitors block this catalytic activity, thereby preventing SLP-76 degradation and sustaining the TCR signal. This results in enhanced T-cell proliferation, increased cytokine production (e.g., IL-2 and IFN-γ), and ultimately, a more robust anti-tumor immune response.[8][9]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Signaling Downstream Effector Functions TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_45 This compound (Inhibitor) Hpk1_IN_45->HPK1 Degradation Proteasomal Degradation pSLP76->Degradation ERK ERK PLCg1->ERK Cytokine Cytokine Production (IL-2, IFN-γ) ERK->Cytokine Proliferation T-cell Proliferation & Activation ERK->Proliferation

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Data Presentation: Representative Data for a Potent HPK1 Inhibitor

The following tables summarize the expected quantitative data from in vitro and in vivo studies using a representative potent HPK1 inhibitor like this compound.

Table 1: In Vitro Potency and Selectivity

Assay IC50 / EC50 (nM) Notes
HPK1 Enzymatic Assay < 10 Demonstrates high potency against the target enzyme.
pSLP-76 Cellular Assay (Jurkat) < 5 Confirms potent target engagement in a cellular context.[9]
Primary T-cell IL-2 Production < 5 Shows functional enhancement of T-cell activity.[9]

| Kinase Selectivity Panel (>400 kinases) | > 100-fold selective | Indicates high specificity for HPK1, minimizing off-target effects. |

Table 2: In Vivo Efficacy in CT26 Syngeneic Tumor Model

Treatment Group Dose & Schedule Tumor Growth Inhibition (TGI) (%) p-value
Vehicle - - -
This compound (Representative) 30 mg/kg, BID, PO 42% < 0.01
Anti-PD-1 3 mg/kg, BIW, IP 36% < 0.01
This compound + Anti-PD-1 Combination 95% < 0.001

Data is representative from a study on a novel HPK1 inhibitor.[3]

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Cell Population Vehicle This compound (Representative) Fold Change
CD8+ T cells (% of CD45+) 15% 35% 2.3
CD8+ / Treg Ratio 2.5 8.0 3.2
Ki67+ CD8+ T cells (%) 20% 50% 2.5
Granzyme B+ CD8+ T cells (%) 10% 30% 3.0

Data is representative based on findings in HPK1 kinase-dead mouse models.[10]

Table 4: Cytokine Levels in Tumor Microenvironment

Cytokine Vehicle (pg/mg tissue) This compound (Representative) (pg/mg tissue) Fold Change
IFN-γ 50 200 4.0
TNF-α 30 120 4.0
IL-2 10 45 4.5

Data is representative based on findings in HPK1 kinase-dead mouse models.[10]

Experimental Protocols

The following protocols provide a detailed methodology for a typical syngeneic tumor model study to evaluate an HPK1 inhibitor.

Experimental_Workflow cluster_Preparation Preparation cluster_Tumor_Implantation Tumor Implantation cluster_Treatment_and_Monitoring Treatment & Monitoring cluster_Analysis Analysis Cell_Culture 1. CT26 Cell Culture Tumor_Implant 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implant Animal_Acclimation 2. Animal Acclimation (BALB/c mice) Animal_Acclimation->Tumor_Implant Randomization 4. Randomization into Treatment Groups Tumor_Implant->Randomization Dosing 5. Dosing with This compound / aPD-1 Randomization->Dosing Monitoring 6. Tumor Growth & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Endpoint & Tissue Harvest Monitoring->Endpoint TIL_Isolation 8. TIL Isolation Endpoint->TIL_Isolation Cytokine_Analysis 10. Cytokine Analysis Endpoint->Cytokine_Analysis Flow_Cytometry 9. Flow Cytometry Analysis TIL_Isolation->Flow_Cytometry

Caption: Experimental Workflow for a Syngeneic Tumor Model Study.
Protocol 1: Cell Culture and Tumor Implantation

  • Cell Culture:

    • Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Preparation for Implantation:

    • Wash the harvested cells twice with sterile, ice-cold PBS.

    • Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® at a final concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Use 6-8 week old female BALB/c mice.

    • Anesthetize the mice using isoflurane.

    • Shave the right flank and sterilize the area with an alcohol wipe.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank.

Protocol 2: In Vivo Dosing of this compound (Representative)
  • Randomization:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing Formulation:

    • Prepare the formulation for this compound (e.g., in 0.5% methylcellulose) for oral gavage (PO).

    • Prepare the anti-PD-1 antibody in sterile PBS for intraperitoneal (IP) injection.

  • Administration:

    • Administer this compound orally twice daily (BID) at the desired dose (e.g., 30 mg/kg).

    • Administer the anti-PD-1 antibody intraperitoneally twice a week (BIW) at the desired dose (e.g., 3 mg/kg).

    • The vehicle group should receive the same volume of the vehicle on the same schedule.

Protocol 3: Tumor Growth Monitoring
  • Measure tumor dimensions twice a week using a digital caliper.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as a measure of general health and toxicity.

  • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.

Protocol 4: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
  • At the study endpoint, euthanize the mice and surgically excise the tumors.

  • Mechanically dissociate the tumors into small pieces in a petri dish containing RPMI medium.

  • Digest the tumor fragments using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions.

  • Filter the resulting single-cell suspension through a 70 µm cell strainer.

  • Perform red blood cell lysis using an ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Count the viable cells for subsequent analysis.

Protocol 5: Flow Cytometry Analysis of TILs
  • Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain the cells with a panel of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).

  • For intracellular staining (e.g., Ki67, Granzyme B, IFN-γ), fix and permeabilize the cells using a commercially available kit after surface staining.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo).

Mechanism of Enhanced Anti-Tumor Response

The inhibition of HPK1 by this compound leads to a multi-faceted enhancement of the anti-tumor immune response.

Logical_Relationship Hpk1_Inhibitor This compound HPK1_Inhibition HPK1 Inhibition Hpk1_Inhibitor->HPK1_Inhibition TCR_Signaling Increased & Sustained TCR Signaling HPK1_Inhibition->TCR_Signaling T_Cell_Activation Enhanced T-Cell Activation & Proliferation TCR_Signaling->T_Cell_Activation Cytokine_Production Increased Effector Cytokine Production (IFN-γ, TNF-α) TCR_Signaling->Cytokine_Production Immune_Infiltration Increased Infiltration of CD8+ Effector T-cells into Tumor T_Cell_Activation->Immune_Infiltration Cytokine_Production->Immune_Infiltration Tumor_Killing Enhanced Tumor Cell Killing Immune_Infiltration->Tumor_Killing Tumor_Regression Tumor Regression Tumor_Killing->Tumor_Regression

References

Hpk1-IN-45 for T Cell Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Hpk1-IN-45 and other potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) in T cell proliferation assays. These guidelines are intended for professionals in immunology, cancer research, and drug development to assess the efficacy of HPK1 inhibitors in enhancing T cell-mediated immune responses.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2][3] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][2][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, and ultimately the attenuation of downstream signaling pathways essential for T cell activation, proliferation, and cytokine production.[1][2][3]

Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[4] Small molecule inhibitors targeting HPK1, such as this compound and others, have been shown to block the phosphorylation of SLP-76, thereby augmenting TCR signaling, promoting T cell proliferation, and increasing the production of key effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][5][6][7] These inhibitors effectively "release the brakes" on T cells, enabling a more robust and sustained immune response against cancer cells.

Mechanism of Action of HPK1 Inhibition

The signaling pathway below illustrates the mechanism by which HPK1 negatively regulates T cell activation and how its inhibition can reverse this suppression.

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Degradation Ubiquitination & Degradation Fourteen33->Degradation Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation ERK->Activation HPK1->SLP76 Phosphorylation HPK1_Inhibitor This compound HPK1_Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T Cells.

Quantitative Data on HPK1 Inhibitors

The following table summarizes the in vitro activity of various HPK1 inhibitors on T cell function. This data is compiled from multiple studies and provides a comparative overview of their potency.

Compound/InhibitorAssay TypeCell TypeParameterIC50 / EC50 (nM)Reference
Compound 1 pSLP-76 InhibitionHuman PBMCsIC5017.59 - 19.8[8]
IL-2 SecretionHuman PBMCsEC502.24 - 4.85[8]
Compound 2 pSLP-76 InhibitionHuman PBMCsIC50141.44 - 193.41[8]
IL-2 SecretionHuman PBMCsEC5058.36 - 142.53[8]
Compound 15b HPK1 Kinase InhibitionBiochemical AssayIC503.1[8]
CFI-402411 HPK1 Kinase InhibitionBiochemical AssayIC504.0 ± 1.3[9]
XHS HPK1 Kinase InhibitionBiochemical AssayIC502.6[10]
XHV HPK1 Kinase InhibitionBiochemical AssayIC5089[10]
Unnamed Inhibitor IL-2 ProductionJurkat cellsEC50~200[1]

Experimental Protocols

This section provides a detailed protocol for a T cell proliferation assay to evaluate the efficacy of an HPK1 inhibitor. The workflow diagram below outlines the major steps of the experiment.

T_Cell_Proliferation_Workflow A 1. Isolate PBMCs from whole blood C 3. Seed T cells and add HPK1 inhibitor A->C B 2. Coat 96-well plate with anti-CD3 antibody B->C D 4. Add anti-CD28 antibody to stimulate T cells C->D E 5. Incubate for 72 hours D->E F 6. Measure Proliferation (e.g., CFSE dilution by flow cytometry) E->F G 7. Measure Cytokine Production (e.g., ELISA or CBA from supernatant) E->G

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation Markers with Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2] Upon T cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, leading to an attenuation of T cell activation and proliferation.[2] This function of HPK1 serves as an immune checkpoint to maintain homeostasis; however, in the context of cancer, it can limit the immune system's ability to attack tumor cells.[2]

Hpk1-IN-45 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound disrupts the negative feedback loop that suppresses T cell activation, resulting in enhanced T cell proliferation, cytokine production, and anti-tumor immunity.[2] These application notes provide detailed protocols for utilizing this compound to study T cell activation by flow cytometry, a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population.

Principle

Inhibition of HPK1 by this compound is expected to augment T cell activation. This can be quantified by measuring the upregulation of specific cell surface markers and the production of intracellular cytokines using flow cytometry. This document outlines the procedures for treating T cells with this compound, stimulating them, and subsequently staining for key activation markers such as CD69 and CD25, as well as effector cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

Data Presentation

Table 1: Expected Effects of this compound on T Cell Activation Markers
MarkerT Cell TypeExpected Change with this compound TreatmentReferences
p-SLP-76 (Ser376) CD4+ and CD8+ T CellsDecrease[1][3]
CD69 CD4+ and CD8+ T CellsIncrease[1][4]
CD25 CD4+ and CD8+ T CellsIncrease[4]
HLA-DR CD4+ and CD8+ T CellsIncrease[4][5]
IFN-γ CD4+ and CD8+ T CellsIncrease[1][6]
IL-2 CD4+ and CD8+ T CellsIncrease[1][6]
Granzyme B Cytotoxic T CellsIncrease[6]

Experimental Protocols

Protocol 1: In Vitro T Cell Activation and Staining for Surface Markers

This protocol describes the activation of primary human T cells and subsequent analysis of surface activation markers by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)[7]

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • CD4

    • CD8

    • CD69

    • CD25

    • HLA-DR

  • Viability dye (e.g., 7-AAD or similar)[5]

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate T cells: Isolate T cells from fresh human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Cell Plating: Resuspend purified T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentration of this compound to the cells. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.

  • T Cell Stimulation: Stimulate the T cells by adding soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies to the culture. Alternatively, pre-coat a 96-well plate with anti-CD3 antibody (5-10 µg/mL) overnight at 4°C, wash the wells with sterile PBS, and then add the T cells along with soluble anti-CD28 antibody (1-5 µg/mL).[7] Include an unstimulated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the activation marker of interest.

  • Cell Harvesting and Staining: a. After incubation, gently resuspend the cells and transfer them to V-bottom plates or flow cytometry tubes. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5] c. Prepare a cocktail of fluorochrome-conjugated antibodies against the surface markers in flow cytometry staining buffer. d. Add 50-100 µL of the antibody cocktail to each well/tube and incubate for 20-30 minutes at 4°C in the dark. e. Wash the cells twice with 200 µL of staining buffer, centrifuging at 300 x g for 5 minutes between washes. f. Resuspend the cells in 200 µL of staining buffer. g. Add a viability dye according to the manufacturer's protocol just before analysis.[5]

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on live, single cells, then on CD4+ and CD8+ T cell populations to analyze the expression of activation markers.

Protocol 2: Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokines following T cell activation in the presence of this compound.

Materials:

  • All materials from Protocol 1

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Intracellular staining fixation and permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against:

    • IFN-γ

    • IL-2

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Incubation with Protein Transport Inhibitor: Approximately 4-6 hours before the end of the total incubation period, add a protein transport inhibitor to the cell cultures to allow for the accumulation of cytokines intracellularly.

  • Cell Harvesting and Surface Staining: a. After the total incubation period, harvest the cells as described in Protocol 1. b. Perform surface staining for CD3, CD4, and CD8 as described in Protocol 1, steps 6a-6e.

  • Fixation and Permeabilization: a. Following surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: a. Prepare a cocktail of fluorochrome-conjugated antibodies against the intracellular cytokines (IFN-γ, IL-2) in the permeabilization buffer. b. Add the intracellular antibody cocktail to the permeabilized cells and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry staining buffer and acquire the samples on a flow cytometer. Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell gates.

Mandatory Visualizations

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T Cell Activation TCR TCR Engagement Lck_Zap70 Lck/ZAP70 TCR->Lck_Zap70 LAT_SLP76 LAT/SLP-76 Complex Lck_Zap70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates Downstream Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream p_SLP76 p-SLP-76 (S376) HPK1->p_SLP76 phosphorylates Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 inhibits Degradation 14-3-3 Binding & SLP-76 Degradation p_SLP76->Degradation Degradation->Downstream inhibits Activation T Cell Activation (Cytokine production, Proliferation) Downstream->Activation

Caption: HPK1 signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_preparation Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Staining cluster_analysis Analysis Isolate_T_Cells Isolate T Cells from PBMCs Plate_Cells Plate T Cells Isolate_T_Cells->Plate_Cells Add_Inhibitor Add this compound (or vehicle) Plate_Cells->Add_Inhibitor Stimulate_Cells Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate_Cells Harvest_Cells Harvest Cells Stimulate_Cells->Harvest_Cells Surface_Stain Surface Staining (CD3, CD4, CD8, CD69, CD25) Harvest_Cells->Surface_Stain Intracellular_Stain Intracellular Staining (IFN-γ, IL-2) Surface_Stain->Intracellular_Stain Flow_Cytometry Flow Cytometry Acquisition Intracellular_Stain->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for T cell activation and flow cytometry analysis.

Logical_Relationship Logical Relationship of HPK1 Inhibition Hpk1_IN_45 This compound HPK1_Inhibition HPK1 Inhibition Hpk1_IN_45->HPK1_Inhibition pSLP76_Decrease Decreased p-SLP-76 HPK1_Inhibition->pSLP76_Decrease TCR_Signaling_Increase Enhanced TCR Signaling pSLP76_Decrease->TCR_Signaling_Increase Enhanced_Activation Enhanced T Cell Activation TCR_Signaling_Increase->Enhanced_Activation Cytokine_Increase Increased Cytokine Production (IL-2, IFN-γ) Marker_Upregulation Upregulation of Activation Markers (CD69, CD25) Enhanced_Activation->Cytokine_Increase Enhanced_Activation->Marker_Upregulation

Caption: Logical flow of HPK1 inhibition leading to T cell activation.

References

Application Note: Cell-Based Kinase Assay for Determining the Potency of Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in immuno-oncology and kinase inhibitor development.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2][4][5][6][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the serine 376 residue (Ser376).[1][2][8][9][10][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and attenuation of the immune response.[8][9][11]

Given its role as an intracellular immune checkpoint, inhibiting HPK1 kinase activity is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][8][12][13] Hpk1-IN-45 is a novel, potent, and selective small molecule inhibitor designed to target the kinase activity of HPK1. This application note provides a detailed protocol for a cell-based assay to determine the potency (IC50) of this compound by measuring the inhibition of SLP-76 phosphorylation in Jurkat T cells.

Principle of the Assay

This cell-based assay quantifies the potency of this compound by measuring its ability to inhibit the phosphorylation of the direct HPK1 substrate, SLP-76, in an intact cellular environment. The human T cell leukemia line, Jurkat, which endogenously expresses the necessary TCR signaling components, is used as the model system.[14] T-cell activation is induced using anti-CD3 and anti-CD28 antibodies, which mimics physiological TCR stimulation and activates HPK1.

In the presence of an effective HPK1 inhibitor like this compound, the phosphorylation of SLP-76 at Ser376 is blocked in a dose-dependent manner. The level of phosphorylated SLP-76 (pSLP-76) is quantified using a sandwich ELISA. By generating a dose-response curve, the half-maximal inhibitory concentration (IC50) of this compound is determined, providing a quantitative measure of its cellular potency.

HPK1 Signaling Pathway

The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade.

HPK1_Signaling_Pathway cluster_TCR TCR Complex cluster_Signalosome LAT Signalosome cluster_Downstream Cellular Response TCR TCR ZAP70 Lck/ZAP-70 TCR->ZAP70 Stimulation HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., IL-2, pERK) SLP76->Downstream Promotes Prot1433 14-3-3 pSLP76->Prot1433 Binds Degradation Complex Destabilization Prot1433->Degradation Leads to Degradation->Downstream Inhibits Activation T-Cell Activation Downstream->Activation Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibits

HPK1 signaling pathway in T-cell activation.

Experimental Workflow

The diagram below outlines the major steps for determining the IC50 value of this compound.

Workflow for the cell-based HPK1 potency assay.

Materials and Reagents

ReagentSupplierCatalog #
Jurkat, Clone E6-1ATCCTIB-152
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compoundIn-house/VendorN/A
DMSO, Cell-culture GradeSigma-AldrichD2650
Anti-Human CD3 Antibody (OKT3)BioLegend317303
Anti-Human CD28 AntibodyBioLegend302902
96-well Tissue Culture PlateCorning3599
pSLP-76 (Ser376) ELISA KitR&D Systems/OtherDYC6347-2 or similar
Cell Lysis BufferCell Signaling Tech9803
Protease/Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225

Detailed Experimental Protocol

6.1. Cell Culture and Plating

  • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • On the day of the assay, harvest cells in their logarithmic growth phase.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in serum-free RPMI-1640 medium.

  • Count the cells and adjust the density to 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (200,000 cells) into each well of a 96-well tissue culture plate.

6.2. Preparation of this compound Dilutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in serum-free RPMI-1640 to create 2X working concentrations. A 10-point, 3-fold dilution series is recommended, starting from 20 µM (for a final top concentration of 10 µM).[15]

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (e.g., 0.1%).

6.3. Cell Treatment and Stimulation

  • Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells of the cell plate. The final volume will be 200 µL.

  • Gently mix the plate and pre-incubate for 1 hour at 37°C.

  • Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in serum-free RPMI-1640. A final concentration of 1-2 µg/mL for each antibody is a good starting point.

  • Add 20 µL of the stimulation cocktail to each well (except for unstimulated controls).

  • Incubate the plate for 15-30 minutes at 37°C. This time should be optimized for maximal pSLP-76 signal.

6.4. Cell Lysis

  • After stimulation, immediately centrifuge the plate at 500 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Add 100 µL of ice-cold Cell Lysis Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail to each well.

  • Incubate on ice for 20 minutes with gentle agitation to ensure complete lysis.

  • Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new 96-well plate or microcentrifuge tubes.

6.5. Quantification of pSLP-76 (Ser376)

  • Determine the total protein concentration of each lysate using a BCA Protein Assay Kit to normalize the data.

  • Quantify the relative amount of pSLP-76 (Ser376) in each lysate using a sandwich ELISA kit according to the manufacturer's instructions. Ensure that lysate volumes are normalized based on total protein concentration.

6.6. Data Analysis and IC50 Calculation

  • Subtract the background signal (blank wells) from all readings.

  • Normalize the pSLP-76 signal to the total protein concentration for each sample.

  • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Unstimulated) / (Signal_Vehicle - Signal_Unstimulated))

  • Plot the % Inhibition against the logarithmic concentration of this compound.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the pSLP-76 signal by 50%.[16]

Data Presentation

Table 1: Representative Dose-Response Data for this compound

[this compound] (nM)Log [Inhibitor]pSLP-76 Signal (OD 450nm)% Inhibition
100004.000.1298.1
33333.520.1595.5
11113.050.2190.0
3702.570.3577.3
1232.090.6550.0
411.610.9225.5
13.71.141.109.1
4.60.661.181.8
1.50.181.21-0.9
0 (Vehicle)N/A1.200.0
UnstimulatedN/A0.10N/A

Table 2: Summary of this compound Cellular Potency

CompoundTargetCell LineReadoutIC50 (nM)
This compoundHPK1JurkatpSLP-76 (Ser376)123.0

Note: Data presented are for illustrative purposes only.

Conclusion

This application note provides a robust and reproducible cell-based assay for determining the potency of the HPK1 inhibitor, this compound. By measuring the inhibition of a direct downstream substrate in a physiologically relevant T-cell model, this protocol allows for the effective characterization and comparison of novel HPK1 inhibitors, facilitating their development as potential cancer immunotherapies.

References

Troubleshooting & Optimization

Hpk1-IN-45 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Hpk1-IN-45, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. The recommended conditions are summarized in the table below.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS can be used.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: What is the stability of this compound in solution?

A3: this compound in solvent is stable for up to one year when stored at -80°C.[1] For working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a highly potent inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, which leads to enhanced T-cell activation and proliferation, and increased production of cytokines such as IL-2.[1]

Q5: What are the primary applications of this compound in research?

A5: this compound is primarily used in cancer research and immunotherapy studies. Its ability to enhance T-cell-mediated immune responses makes it a valuable tool for investigating novel cancer immunotherapies.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Improper Storage.

    • Solution: Ensure that the compound, both in powder and solvent form, has been stored at the recommended temperatures and within the specified timeframe. Refer to the storage conditions table. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Incorrect Solution Preparation.

    • Solution: Verify the accuracy of your stock solution concentration. Ensure the compound is fully dissolved. For cellular assays, ensure the final solvent concentration is not toxic to the cells.

  • Possible Cause 3: Compound Degradation.

    • Solution: Prepare fresh working solutions for each experiment from a properly stored stock. If degradation is suspected, it is recommended to use a fresh vial of the compound.

Issue 2: Poor solubility of this compound in my desired solvent.

  • Possible Cause: Inappropriate Solvent Choice.

    • Solution: this compound is soluble in DMSO. For aqueous solutions for in vivo use, a co-solvent system is often necessary. A typical formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] Gentle warming and sonication can aid dissolution, but be cautious of potential degradation with excessive heat.

Issue 3: Off-target effects observed in my experiments.

  • Possible Cause: High Inhibitor Concentration.

    • Solution: While this compound is a potent inhibitor, using excessively high concentrations may lead to off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides maximal target inhibition with minimal off-target activity.

Data Presentation

Table 1: this compound Storage Conditions

FormStorage TemperatureShelf Life
Powder-20°C3 years
In Solvent-80°C1 year

Data sourced from TargetMol product information.[1]

Experimental Protocols & Visualizations

Hpk1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76, thus dampening the T-cell activation signal. This compound inhibits the kinase activity of HPK1, preventing this negative feedback loop and enhancing T-cell responses.

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signaling Intracellular Signaling TCR TCR Activation HPK1 HPK1 TCR->HPK1 Recruitment & Activation TCell_Activation T-Cell Activation (e.g., IL-2 production) TCR->TCell_Activation Positive Regulation SLP76 SLP-76 HPK1->SLP76 Phosphorylation HPK1->TCell_Activation Negative Regulation pSLP76 p-SLP-76 Protein_1433 14-3-3 pSLP76->Protein_1433 Binding Ub Ubiquitination & Degradation Protein_1433->Ub Ub->SLP76 Inhibition Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibition

Caption: Hpk1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro HPK1 Kinase Assay

This workflow outlines a typical in vitro kinase assay to assess the inhibitory activity of this compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant HPK1 - Substrate (e.g., SLP-76 peptide) - ATP - Assay Buffer - this compound dilutions start->prep_reagents add_inhibitor Add this compound dilutions to microplate wells prep_reagents->add_inhibitor add_enzyme Add HPK1 enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate mixture pre_incubate->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze_data Analyze data to determine IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro HPK1 kinase inhibition assay.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Logic start Experiment Yields Unexpected Results check_storage Were storage conditions for this compound correct? start->check_storage check_prep Was the stock solution prepared correctly? check_storage->check_prep Yes new_compound Use a fresh vial of this compound check_storage->new_compound No check_conc Is the final concentration in the assay appropriate? check_prep->check_conc Yes reprepare_stock Prepare a fresh stock solution check_prep->reprepare_stock No check_controls Did the positive and negative controls work as expected? check_conc->check_controls Yes optimize_conc Perform a dose-response experiment check_conc->optimize_conc No review_protocol Review the entire experimental protocol check_controls->review_protocol No check_controls->review_protocol Yes troubleshoot_assay Troubleshoot the experimental assay setup

Caption: A logical diagram for troubleshooting experiments with this compound.

References

Technical Support Center: Optimizing Hpk1-IN-45 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-45 and other HPK1 inhibitors in in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial experiments, a concentration range of 10-fold below to 10-fold above the reported IC50 or EC50 is recommended. Based on available data for potent HPK1 inhibitors, a starting range of 1 nM to 1 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: My IC50 value for this compound in a biochemical assay is much lower than in my cell-based assay. Why is there a discrepancy?

A2: This is a common observation with kinase inhibitors. Several factors can contribute to this difference:

  • Cellular ATP Concentration: Biochemical assays often use ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically much higher (in the millimolar range). As this compound is likely an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete the inhibitor, leading to a higher apparent IC50 in cells.

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its effective intracellular concentration.

  • Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to bind to HPK1.

  • Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases, leading to complex cellular responses that can mask the specific effect of HPK1 inhibition.[1][2]

Q3: I am observing unexpected or inconsistent results in my experiments. What are some common pitfalls to consider?

A3: Inconsistent results can arise from several sources. Here are some key areas to troubleshoot:

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your assay is low (typically <0.1%) and consistent across all conditions. Some compounds can precipitate out of solution in aqueous media.

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Cell stress or over-confluence can significantly alter signaling pathways.

  • Assay Variability: Kinase assays, especially those relying on luminescence or fluorescence, can be sensitive to variations in incubation times, temperature, and reagent preparation.[3] Autophosphorylation of the kinase at high enzyme concentrations can also lead to an overestimation of substrate phosphorylation in some assay formats.[3]

  • Selectivity of the Inhibitor: HPK1 shares high sequence homology with other members of the MAP4K family.[4] At higher concentrations, this compound may inhibit other kinases, leading to off-target effects.[1] It is crucial to consider the selectivity profile of the inhibitor and, if possible, use a second, structurally distinct HPK1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Q4: How can I confirm that this compound is engaging HPK1 in my cells?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement.[5][6] This method assesses the stabilization of a protein upon ligand binding by measuring its resistance to thermal denaturation.[5][6] An increase in the thermal stability of HPK1 in the presence of this compound indicates direct binding.

Quantitative Data for HPK1 Inhibitors

The following table summarizes the in vitro potency of various HPK1 inhibitors. This data can be used as a reference for designing experiments with this compound.

Inhibitor NameAssay TypeTarget/Cell LineIC50 / EC50
Compound [I]BiochemicalHPK10.2 nM
Compound [I]Cellular (pSLP76)Jurkat cells3 nM
Compound [I]Functional (IL-2 production)Primary T-cells1.5 nM
Compound 2Cellular (pSLP76)Jurkat cells~20 nM
Compound 1Cellular (pSLP76)Jurkat cells~120 nM
Compound 3Cellular (pSLP76)Jurkat cells~120 nM
ISR-05BiochemicalHPK124.2 µM
ISR-03BiochemicalHPK143.9 µM
XHSBiochemicalHPK12.6 nM
XHSCellular (pSLP76)PBMCs0.6 µM
GNE-1858BiochemicalHPK11.9 nM
Compound 22BiochemicalHPK10.061 nM
Compound KBiochemicalHPK12.6 nM
M074-2865BiochemicalHPK12.93 µM

Experimental Protocols

Protocol 1: Determining the Effect of this compound on T-Cell Activation by Measuring IL-2 Production

This protocol describes how to measure the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell activation, from Jurkat cells treated with an HPK1 inhibitor.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cell Stimulation: Stimulate the cells by adding PMA to a final concentration of 50 ng/mL and Ionomycin to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the binding of this compound to the HPK1 protein in intact cells.

Materials:

  • Cells expressing HPK1 (e.g., Jurkat cells)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-HPK1 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble HPK1 by SDS-PAGE and Western blotting using an anti-HPK1 antibody.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[3][5]

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 HPK1 HPK1 Lck->HPK1 Activation SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream Activation LAT LAT Gads Gads HPK1->SLP76 Phosphorylation 14-3-3 14-3-3 pSLP76->14-3-3 Binding Degradation SLP-76 Degradation 14-3-3->Degradation Degradation->Downstream Inhibition

Caption: HPK1 signaling pathway in T-cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Culture_Cells Culture Jurkat Cells Treat_Cells Treat Cells with This compound Culture_Cells->Treat_Cells Prepare_Inhibitor Prepare this compound Serial Dilutions Prepare_Inhibitor->Treat_Cells Stimulate_Cells Stimulate with PMA/Ionomycin Treat_Cells->Stimulate_Cells Incubate Incubate 24h Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform IL-2 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data & Determine EC50 ELISA->Analyze_Data

Caption: Experimental workflow for optimizing this compound concentration.

References

Hpk1-IN-45 off-target effects in kinase profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-45.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, making it a target for cancer immunotherapy.[3][4][5] By inhibiting HPK1, the aim is to enhance the anti-tumor immune response.[6][7]

Q2: Why is understanding the off-target effects of this compound important?

A2: While this compound is designed to be selective for HPK1, small molecule kinase inhibitors can often interact with other kinases, known as off-targets.[8] Identifying these off-target interactions is crucial for several reasons:

  • Interpreting Experimental Results: Off-target effects can lead to unexpected biological responses, complicating the interpretation of in vitro and in vivo studies.

  • Predicting Potential Side Effects: Inhibition of other kinases can lead to adverse effects, and understanding the off-target profile is essential for preclinical safety assessment.[9]

  • Discovering New Therapeutic Applications: Sometimes, an off-target effect can be therapeutically beneficial, opening up new avenues for drug development.

Q3: What are some common off-target kinases for HPK1 inhibitors?

A3: The kinome is large and many kinases share structural similarities in their ATP-binding pockets, which is the target for many inhibitors. While a specific public kinase profile for this compound is not available, studies on other HPK1 inhibitors have shown potential for off-target activity against other members of the MAP4K family and other closely related kinases. For example, a study on the HPK1 inhibitor XHS showed off-target effects on JAK1.[10] Therefore, it is crucial to experimentally determine the selectivity profile of this compound.

Q4: How can I determine the kinase selectivity profile of this compound in my experiments?

A4: Several methods can be employed to determine the kinase selectivity profile of this compound. These include:

  • Biochemical Assays: These assays, such as radiometric assays (e.g., HotSpot) or fluorescence-based assays (e.g., TR-FRET), measure the ability of the inhibitor to block the activity of a panel of purified kinases.[11]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure the direct binding affinity of the inhibitor to a panel of kinases.

  • Chemoproteomics: This approach uses methods like kinobeads to pull down kinases that bind to the inhibitor from cell lysates, followed by identification and quantification by mass spectrometry.[2] This method has the advantage of assessing binding to kinases in a more physiological context.[2]

Data Presentation

Note: A comprehensive, publicly available kinase selectivity profile for this compound has not been identified. The following table is a template illustrating how to present kinase profiling data. Researchers should replace the hypothetical data below with their own experimental results.

Kinase TargetThis compound IC50 (nM)Selectivity (Fold vs. HPK1)Kinase Family
HPK1 (MAP4K1) 10 1 STE20
MAP4K250050STE20
MAP4K3>1000>100STE20
MINK180080STE20
ZAK (MAP3K20)>10000>1000TKL
LCK2500250TK
JAK15000500TK
ROCK1>10000>1000AGC
PKA>10000>1000AGC

Table 1: Hypothetical Kinase Selectivity Profile for this compound. This table is for illustrative purposes only. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay (HotSpot™ Assay)

This protocol outlines a method for determining the inhibitory activity of this compound against a panel of kinases using a radiometric assay.[11]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrate

  • This compound (or other test compound)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.

  • Add the diluted this compound to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Wash the filter membrane to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value.

Protocol 2: Kinobeads-Based Chemoproteomics

This protocol describes a competitive pull-down experiment using kinobeads to identify the off-targets of this compound in a cellular context.[1][2]

Materials:

  • Cell lines of interest

  • Lysis buffer

  • This compound

  • Kinobeads (Sepharose beads coupled with broad-spectrum kinase inhibitors)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Culture and harvest cells.

  • Lyse the cells to obtain a protein extract.

  • Incubate the cell lysate with increasing concentrations of this compound or a DMSO control for 45-60 minutes at 4°C.

  • Add the kinobeads slurry to the lysate and incubate for 1-2 hours at 4°C to allow kinases not bound by this compound to bind to the beads.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Generate dose-response curves for each identified kinase to determine the binding affinity of this compound.

Troubleshooting Guide

Q: In my in vitro kinase assay, this compound shows lower potency than expected from cell-based assays. What could be the reason?

A: Discrepancies between in vitro and cellular potency are common. Here are some potential reasons and troubleshooting steps:

  • High ATP Concentration in the Assay: If this compound is an ATP-competitive inhibitor, a high concentration of ATP in your in vitro assay will compete with the inhibitor, leading to a higher apparent IC50.

    • Suggestion: Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km value.[8]

  • Inactive Kinase: The recombinant kinase used in the assay may be improperly folded or lack necessary post-translational modifications for full activity.

    • Suggestion: Verify the activity of your kinase preparation using a known potent inhibitor as a positive control.

  • Inhibitor Solubility: The inhibitor may not be fully soluble in the assay buffer.

    • Suggestion: Check the solubility of this compound in your assay buffer and consider using a different solvent or adding a small percentage of a co-solvent like DMSO.

  • Cellular Accumulation: In cell-based assays, the compound might accumulate inside the cells, reaching a higher effective concentration at the target site.

Q: I am seeing a high background signal in my fluorescence-based kinase assay. How can I reduce it?

A: High background can be caused by several factors:

  • Compound Interference: this compound itself might be fluorescent or interfere with the detection method.

    • Suggestion: Run a control with the compound in the absence of the kinase or substrate to check for intrinsic fluorescence.

  • Assay Reagents: Components of the assay buffer or the detection reagents may contribute to the background.

    • Suggestion: Test different buffer compositions and ensure that all reagents are properly prepared and stored.

  • Non-specific Binding: The detection antibody or other reagents might bind non-specifically to the plate or other components.

    • Suggestion: Include appropriate blocking agents (e.g., BSA) in your assay buffer.

Q: My kinobeads pull-down experiment did not identify known off-targets. What could have gone wrong?

A: Several factors can affect the outcome of a kinobeads experiment:

  • Low Expression of the Target Kinase: The off-target kinase may not be expressed at a detectable level in the cell line you are using.

    • Suggestion: Use a cell line known to express the kinase of interest or a mixture of lysates from different cell lines to increase kinome coverage.[2]

  • Inefficient Lysis: Incomplete cell lysis can result in lower protein yield and inefficient pull-down.

    • Suggestion: Optimize your lysis buffer and procedure to ensure complete protein extraction.

  • Insufficient Incubation Time: The incubation times for the inhibitor and the beads may not be long enough for binding to reach equilibrium.

    • Suggestion: Optimize the incubation times for both the inhibitor competition and the bead capture steps.

  • Mass Spectrometry Sensitivity: The off-target may be of low abundance, requiring a more sensitive mass spectrometry method for detection.

    • Suggestion: Consult with a proteomics specialist to optimize the mass spectrometry parameters.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptors Adaptor Proteins TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 Gads Gads SLP76->Gads LAT LAT Gads->LAT HPK1 HPK1 LAT->HPK1 Recruitment HPK1->SLP76 Phosphorylation (Inhibitory) Downstream_Signaling Downstream Signaling (e.g., AP-1, NF-κB) HPK1->Downstream_Signaling Negative Regulation Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibition T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Kinase_Profiling_Workflow cluster_Biochemical Biochemical Assay cluster_Chemoproteomics Chemoproteomics (Kinobeads) b_start Prepare Kinase Panel and Inhibitor Dilutions b_reaction Kinase Reaction (+/- this compound) b_start->b_reaction b_detection Detect Kinase Activity (e.g., Radiometric, Fluorescence) b_reaction->b_detection b_result Calculate IC50 Values b_detection->b_result c_start Prepare Cell Lysate and Inhibitor Dilutions c_competition Competitive Binding with this compound c_start->c_competition c_pulldown Kinobeads Pull-down c_competition->c_pulldown c_ms LC-MS/MS Analysis c_pulldown->c_ms c_result Identify and Quantify Off-Target Kinases c_ms->c_result

Caption: Experimental Workflows for Kinase Inhibitor Profiling.

References

Technical Support Center: Hpk1-IN-45 and Primary Cell Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hpk1-IN-45, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, in primary cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on primary T-cells?

A1: this compound is designed to be a potent and selective inhibitor of HPK1. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Therefore, inhibition of HPK1 by this compound is expected to enhance T-cell activation, cytokine production (e.g., IL-2, IFN-γ), and proliferation upon TCR stimulation.

Q2: I am observing significant cytotoxicity in my primary T-cells after treatment with this compound. Is this expected?

A2: While the primary goal of HPK1 inhibition is to enhance T-cell function, high concentrations of any small molecule inhibitor, including this compound, can potentially lead to off-target effects and cytotoxicity. It is crucial to determine the optimal concentration range for your specific primary cell type and experimental conditions. We recommend performing a dose-response curve to identify the therapeutic window that maximizes HPK1 inhibition while minimizing cell death.

Q3: What are the potential off-target effects of kinase inhibitors in primary immune cells?

A3: Kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding pockets, leading to unintended biological consequences.[1][2][3] These off-target effects can vary depending on the specific inhibitor and the cell type. For instance, some tyrosine kinase inhibitors have been reported to impair B-cell and T-cell function and, in some cases, suppress the cytotoxic activity of NK cells.[4] It is important to consult the selectivity profile of this compound and consider potential off-target effects when interpreting your results.

Q4: How can I distinguish between apoptosis and necrosis in my primary cell cultures treated with this compound?

A4: To differentiate between apoptosis and necrosis, we recommend using a combination of assays. Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) or other membrane-impermeable DNA dyes will stain late apoptotic and necrotic cells. Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Q5: What is the recommended solvent and storage condition for this compound?

A5: Please refer to the product-specific datasheet for detailed information on the recommended solvent, maximum stock concentration, and optimal storage conditions. As a general guideline, most kinase inhibitors are dissolved in DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in primary cells treated with this compound.

Table 1: Troubleshooting Unexpected Cytotoxicity
Observation Potential Cause Recommended Action
High levels of cell death at all tested concentrations of this compound.Compound Concentration Too High: The effective concentration for HPK1 inhibition may be much lower than the concentrations tested.Perform a broader dose-response experiment, starting from a much lower concentration range (e.g., nanomolar).
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to primary cells.Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Poor Compound Solubility: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity.Visually inspect your stock solution and final culture medium for any signs of precipitation. If precipitation is observed, try preparing a fresh, lower-concentration stock solution.
Primary Cell Health: The primary cells may have been stressed or unhealthy prior to the experiment.Assess the viability of your primary cells before starting the experiment using a method like Trypan Blue exclusion. Ensure optimal cell handling and culture conditions.
Cytotoxicity is observed only after prolonged incubation with this compound.Time-Dependent Toxicity: The cytotoxic effects of the compound may be cumulative.Perform a time-course experiment to determine the optimal incubation time for your assay. It may be possible to achieve the desired biological effect at an earlier time point before significant cytotoxicity occurs.
Metabolic Stress: Continuous inhibition of a signaling pathway could lead to metabolic exhaustion or stress over time.Analyze metabolic parameters of the cells, such as glucose consumption and lactate production, to assess their metabolic state.
The observed cytotoxicity is inconsistent between experiments.Variability in Primary Cells: Primary cells from different donors can exhibit significant biological variability.Whenever possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.
Inconsistent Compound Handling: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation.Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.
Contamination: Bacterial or fungal contamination can rapidly lead to cell death.Regularly inspect your cell cultures for any signs of contamination. Use appropriate aseptic techniques and consider using antibiotics/antimycotics in your culture medium.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTS

This protocol describes a method to determine the cytotoxic potential of this compound on primary cells using a colorimetric MTS assay.

Materials:

  • Primary cells of interest (e.g., human Pan T-cells)

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL and the desired final concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis/Necrosis Assay using Annexin V/PI Staining

This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Primary cells treated with this compound and controls

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells from your culture vessel.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate single-stain controls for compensation.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylation Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibition Fourteen_three_three 14-3-3 SLP76_p->Fourteen_three_three Fourteen_three_three->LAT_SLP76 Inhibition ERK ERK Activation PLCg1->ERK T_Cell_Activation T-Cell Activation (Cytokine production, Proliferation) ERK->T_Cell_Activation

Caption: Simplified HPK1 signaling pathway in T-cells.

Cytotoxicity_Workflow start Start: Observe Unexpected Cytotoxicity check_concentration Is the compound concentration optimized? start->check_concentration check_solvent Is the solvent concentration acceptable? check_concentration->check_solvent No perform_doseresponse Action: Perform broad dose-response check_concentration->perform_doseresponse Yes check_cells Are the primary cells healthy? check_solvent->check_cells No adjust_solvent Action: Reduce final solvent concentration check_solvent->adjust_solvent Yes check_time Is the incubation time appropriate? check_cells->check_time No assess_viability Action: Assess pre-experiment cell viability check_cells->assess_viability Yes perform_timecourse Action: Perform time-course experiment check_time->perform_timecourse Yes analyze_apoptosis Further Investigation: Annexin V/PI Staining check_time->analyze_apoptosis No perform_doseresponse->check_solvent adjust_solvent->check_cells assess_viability->check_time perform_timecourse->analyze_apoptosis end End: Optimized Experiment analyze_apoptosis->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Logical_Relationship cluster_causes Potential Causes of Cytotoxicity cluster_solutions Troubleshooting Solutions on_target On-Target Toxicity (High Concentration) dose_response Dose-Response Optimization on_target->dose_response off_target Off-Target Effects selectivity_profiling Selectivity Profiling off_target->selectivity_profiling solvent Solvent Toxicity vehicle_control Proper Vehicle Control solvent->vehicle_control cell_stress Pre-existing Cell Stress cell_quality_control Stringent Cell QC cell_stress->cell_quality_control

Caption: Relationship between causes and solutions for cytotoxicity.

References

Technical Support Center: Overcoming Hpk1-IN-45 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with the Hpk1 inhibitor, Hpk1-IN-45, in aqueous solutions during their experiments.

Troubleshooting Guide

Precipitation of this compound upon dilution of a DMSO stock into aqueous buffers or cell culture media is a common challenge due to its hydrophobic nature. Follow these steps to troubleshoot and prevent precipitation.

Visual Troubleshooting Workflow

G cluster_0 Start: this compound Precipitation Observed cluster_1 Initial Checks cluster_2 Dilution Method Optimization cluster_3 Solvent & Formulation Adjustment cluster_4 Solution start start check_stock Is the DMSO stock solution clear? start->check_stock check_dmso Is the DMSO anhydrous and high-purity? check_stock->check_dmso Yes solution Precipitation Resolved check_stock->solution No, prepare fresh stock dilution_method How is the dilution performed? check_dmso->dilution_method Yes check_dmso->solution No, use fresh, anhydrous DMSO direct_dilution Directly into aqueous buffer? dilution_method->direct_dilution vortexing Rapid vortexing during addition? dilution_method->vortexing Slow addition? intermediate_dilution Intermediate dilution in DMSO? direct_dilution->intermediate_dilution Yes, try intermediate dilution adjust_dmso Can the final DMSO concentration be increased? (typically up to 0.5%) intermediate_dilution->adjust_dmso vortexing->adjust_dmso No vortexing->solution Yes, continue with rapid vortexing use_cosolvent Consider co-solvents (e.g., PEG300, Tween-80) or solubility enhancers (e.g., cyclodextrins). adjust_dmso->use_cosolvent No adjust_dmso->solution Yes use_cosolvent->solution

Caption: A decision tree to guide troubleshooting of this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer/cell culture medium. Why is this happening?

A1: This is a common issue for hydrophobic compounds like this compound. DMSO is a strong organic solvent that can dissolve the inhibitor at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local concentration of the organic solvent around the inhibitor molecules drops. This causes the poorly water-soluble this compound to come out of solution and form a precipitate.[1][2]

Q2: How can I prevent my inhibitor from precipitating when diluting it from a DMSO stock?

A2: A key strategy is to avoid a sharp decrease in solvent polarity. Instead of diluting your concentrated DMSO stock directly into the aqueous medium, perform one or more intermediate dilution steps in 100% DMSO to lower the inhibitor concentration before the final dilution into your aqueous buffer.[1] Additionally, ensure rapid and thorough mixing by vortexing the aqueous solution while slowly adding the DMSO stock.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, the ideal final DMSO concentration should be as low as possible, and it is crucial to include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments to account for any solvent effects.[1]

Q4: I am still observing precipitation even after optimizing my dilution technique. What else can I do?

A4: If precipitation persists, you may need to modify your solvent system. Consider using a formulation that includes co-solvents or solubility enhancers. For in vivo studies, formulations often include agents like PEG300 and Tween-80.[3][4] While these are for animal studies, a similar principle can be applied for in vitro work with careful validation. Another option is the use of cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[5][6]

Q5: Can I use sonication or heating to redissolve the precipitate?

A5: Gentle warming (e.g., to 37°C) and sonication can help in dissolving the initial stock solution and in some cases, can help to redissolve minor precipitation in the final working solution.[4][7] However, be cautious with heating as it can potentially degrade the compound. Always check the manufacturer's stability information. If significant precipitation occurs upon dilution into your final aqueous medium, it is better to optimize the formulation rather than relying on heating to force it back into solution, as it may precipitate again under experimental conditions.

Quantitative Data Summary

Inhibitor Formulation Example (for in vivo use) Achieved Concentration Appearance Reference
Hpk1-IN-710% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mLClear solution[3]
Hpk1-IN-2 dihydrochloride10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLClear solution[4]
Hpk1-IN-2 dihydrochloride10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution[4]
DS2115076810% DMSO + 90% Corn Oil≥ 2.5 mg/mLClear solution[7]
Hpk1-IN-3210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution[8]

Note: These formulations are intended for in vivo administration and may not be directly suitable for all in vitro experiments. The concentrations of co-solvents like PEG300 and Tween-80 may need to be optimized and validated for your specific cell type and assay to avoid toxicity.

Experimental Protocols

Protocol 1: Standard Dilution of this compound for In Vitro Assays
  • Prepare a Concentrated Stock Solution: Dissolve this compound powder in 100% high-purity, anhydrous DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Intermediate Dilutions: From the 10 mM stock, prepare a series of intermediate dilutions in 100% DMSO. For example, create 1 mM and 100 µM stocks.

  • Final Working Solution Preparation: a. Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. While vigorously vortexing the pre-warmed medium, slowly add the appropriate volume of the intermediate DMSO stock of this compound to achieve the desired final concentration. c. Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. A clear solution should be obtained.

Protocol 2: Using a Co-solvent/Solubility Enhancer (Example with SBE-β-CD)
  • Prepare a Concentrated Stock Solution: As in Protocol 1, prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of a solubility enhancer such as Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your aqueous buffer or cell culture medium (e.g., a 20% w/v solution).

  • Final Working Solution Preparation: a. Add the required volume of the this compound DMSO stock to the SBE-β-CD solution. b. Mix thoroughly by vortexing. c. This solution can then be further diluted in your aqueous buffer or cell culture medium.

  • Validation: It is essential to validate this approach for your specific experiment, including testing the effect of the SBE-β-CD on your cells as part of the vehicle control.

Hpk1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[9][10] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates downstream targets, most notably the adaptor protein SLP-76. This phosphorylation creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the signaling complex and its subsequent degradation.[11] This action dampens the T-cell activation signal, reducing proliferation and cytokine production. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.[12]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_HPK1 HPK1 Negative Feedback Loop TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Gads Gads LAT->Gads PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 recruits SLP76_p p-SLP-76 (Ser376) Gads->SLP76 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFkB_AP1 NF-κB / AP-1 Activation DAG_IP3->NFkB_AP1 HPK1_active Activated HPK1 HPK1->HPK1_active activates HPK1_active->SLP76 phosphorylates HPK1_active->SLP76_p phosphorylates Hpk1_IN_45 This compound Hpk1_IN_45->HPK1_active inhibits Fourteen33 14-3-3 SLP76_p->Fourteen33 binds Degradation SLP-76 Degradation Fourteen33->Degradation leads to

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Hpk1-IN-45 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and administering Hpk1-IN-45 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

A1: A commonly used vehicle for this compound and other similar Hpk1 inhibitors is a multi-component solvent system. One suggested formulation consists of DMSO, PEG300, Tween 80, and a saline or PBS solution.[1] A typical composition is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, with the remainder being saline or another aqueous buffer.

Q2: Why is a multi-component vehicle necessary for this compound?

A2: this compound, like many small molecule kinase inhibitors, has poor aqueous solubility. A multi-component vehicle is used to ensure complete dissolution and maintain the compound in solution upon administration. DMSO is a strong organic solvent that initially dissolves the compound, PEG300 acts as a co-solvent and viscosity enhancer, Tween 80 is a surfactant that improves stability and prevents precipitation, and saline provides a biocompatible carrier for injection.

Q3: What is the achievable concentration of this compound in the recommended vehicle?

Troubleshooting Guide

Q1: My this compound solution is cloudy or has precipitated after adding the aqueous component. What should I do?

A1: If you observe precipitation, you can try the following troubleshooting steps:

  • Sonication: Place the vial in an ultrasonic bath for several minutes to aid dissolution.

  • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) while mixing. Be cautious not to overheat the solution, as this could degrade the compound.

  • Sequential Addition: Ensure that the solvents are added in the correct order, as specified in the protocol. It is crucial to have the compound fully dissolved in DMSO before adding the other components.

Q2: The viscosity of the final formulation is too high for my intended administration route. How can I adjust it?

A2: The viscosity is primarily determined by the concentration of PEG300. If the solution is too viscous, you can try reducing the percentage of PEG300. However, be aware that this may affect the solubility and stability of this compound. It is recommended to perform a small-scale pilot formulation to test the solubility and stability with a lower PEG300 concentration before preparing a large batch.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the table below summarizes the achievable concentrations for other Hpk1 inhibitors using a similar vehicle, which can serve as a reference.

CompoundVehicle CompositionAchievable Concentration
This compound 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS~2 mg/mL (Example)[1]
HPK1-IN-3 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL[2]
HPK1-IN-7 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL[3]

Experimental Protocols

Detailed Protocol for Preparation of this compound Formulation for In Vivo Administration

This protocol provides a step-by-step guide for preparing a 2 mg/mL working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1] Ensure the powder is completely dissolved. Sonication may be used to facilitate dissolution.

  • Prepare the Vehicle Mixture (Example for a final volume of 1 mL):

    • In a sterile tube, add 300 µL of PEG300.

    • Add 50 µL of the 40 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 to the mixture and vortex until the solution is homogeneous.

    • Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing to reach a final volume of 1 mL.[1]

  • Final Formulation Check:

    • The final concentration of this compound in this example is 2 mg/mL.

    • The final vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

    • Visually inspect the solution for any precipitation. If the solution is not clear, use sonication or gentle warming as described in the troubleshooting guide.

Mandatory Visualization

Hpk1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation.[4] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated. HPK1 is activated downstream of the TCR and subsequently phosphorylates key adaptor proteins, such as SLP-76.[5][6] This phosphorylation leads to the attenuation of the T-cell response, thereby acting as an intracellular immune checkpoint.[7][8] Inhibiting HPK1 can therefore enhance T-cell activation and anti-tumor immunity.[9]

Caption: Hpk1 signaling pathway in T-cell activation and its inhibition by this compound.

References

Minimizing variability in Hpk1-IN-45 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-45. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this potent HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][4][5] Upon TCR activation, HPK1 is recruited to the cell membrane where it phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376.[2][5][6] This phosphorylation leads to the dampening of the T-cell response. This compound competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity. This prevents the phosphorylation of SLP-76, leading to enhanced T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[7][8][9]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in immuno-oncology research to investigate the effects of HPK1 inhibition on anti-tumor immunity.[7][8] By enhancing T-cell activation, Hpk1 inhibitors like this compound are being explored as potential cancer therapeutics, both as monotherapies and in combination with immune checkpoint inhibitors.[5][10][11] Key research applications include studying T-cell proliferation, cytokine release (e.g., IL-2 and IFN-γ), and the reversal of T-cell exhaustion in the tumor microenvironment.[3][9][11]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[7] It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution to minimize variability from freeze-thaw cycles.[12]

Q4: In which solvents is this compound soluble?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations involving DMSO, PEG300, Tween 80, and saline or PBS may be required to ensure solubility and bioavailability.[7] It is crucial to keep the final DMSO concentration in in vitro assays low (typically not exceeding 1%) to avoid solvent-induced artifacts.[13]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Biochemical Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
ATP Concentration The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for HPK1.[14]
Enzyme Concentration and Activity Variations in the concentration or specific activity of recombinant HPK1 enzyme can lead to inconsistent results. Always use a consistent lot of the enzyme and perform an enzyme titration to determine the optimal concentration for your assay.[14][15] Ensure the assay is run within the linear range of the enzyme kinetics.
Assay Incubation Time The incubation time for the kinase reaction should be optimized to ensure the reaction is in the initial velocity phase. A reaction that has proceeded too long may deplete the substrate or ATP, leading to non-linear results.[14]
Inhibitor Dilution and Stability Inaccurate serial dilutions or degradation of the inhibitor can cause significant variability. Prepare fresh dilutions for each experiment from a concentrated stock. Ensure complete solubilization of the inhibitor in the assay buffer.
Assay Reagent Quality The quality of reagents such as the kinase, substrate (e.g., Myelin Basic Protein), and detection reagents (e.g., ADP-Glo™) is critical. Use high-quality reagents from reputable suppliers and follow the manufacturer's storage and handling instructions.[12][15]
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., pSLP-76 levels, IL-2 release)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Cell Health and Passage Number The health and passage number of your cell line (e.g., Jurkat T-cells, PBMCs) can significantly impact their response to stimulation and inhibition. Use cells with a low passage number and ensure high viability (>95%) before starting the experiment.
Stimulation Conditions The method and concentration of T-cell stimulation (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin) can be a major source of variability. Optimize and standardize the stimulation conditions to achieve a robust and reproducible signal window.
Inhibitor Incubation Time The pre-incubation time with this compound before cell stimulation is crucial. This allows for sufficient time for the inhibitor to penetrate the cells and engage with the target. Optimize the pre-incubation time for your specific cell type and assay.
Off-Target Effects At high concentrations, kinase inhibitors can have off-target effects that may confound results.[16][17] It is important to determine a dose-response curve and use the lowest effective concentration of this compound. Consider including control experiments with structurally different HPK1 inhibitors to confirm that the observed phenotype is due to HPK1 inhibition.
Variability in Primary Cells When using primary cells like Peripheral Blood Mononuclear Cells (PBMCs), there can be significant donor-to-donor variability.[2] It is important to test a sufficient number of donors to draw robust conclusions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Parameter IC50 Value Assay Type
Hpk1 Kinase Activity0.3 nMBiochemical Assay
SLP-76 Phosphorylation57.52 nMCell-Based Assay
IL-2 Release38 nMCell-Based Assay
Data sourced from MedchemExpress and TargetMol product information.[7][8]

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline for measuring HPK1 kinase activity and the inhibitory effect of this compound using the ADP-Glo™ Kinase Assay from Promega.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[18]

  • 384-well white plates

Procedure:

  • Prepare Reagents: Dilute the HPK1 enzyme, MBP substrate, ATP, and this compound in Kinase Buffer. Prepare a serial dilution of this compound.

  • Assay Plate Setup:

    • Add 1 µL of this compound dilution or DMSO vehicle (for positive and negative controls) to the wells.

    • Add 2 µL of diluted HPK1 enzyme to the wells (except for the "no enzyme" control).

    • Add 2 µL of the substrate/ATP mix to all wells to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[15]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for SLP-76 Phosphorylation in Jurkat T-Cells

This protocol describes a method to measure the inhibition of HPK1-mediated SLP-76 phosphorylation in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Lysis buffer

  • Phospho-SLP-76 (Ser376) antibody and total SLP-76 antibody

  • ELISA or Western Blotting reagents

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with a serial dilution of this compound or DMSO vehicle for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined optimal time (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.[19]

  • Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of pSLP-76:

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total SLP-76 and a detection antibody for phospho-SLP-76 (Ser376).[19]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SLP-76 (Ser376) and total SLP-76.

  • Data Analysis: Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each this compound concentration and determine the IC50 value.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Inhibitor Pharmacological Intervention cluster_Downstream_Effects Downstream Signaling & T-Cell Response TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibits SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Negative_Regulation Negative Regulation of T-Cell Signaling pSLP76->Negative_Regulation IL2 IL-2 Production T_Cell_Activation->IL2 HPK1->SLP76 Phosphorylates

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cellular_Assay start Start culture_cells Culture Jurkat T-Cells start->culture_cells pretreat Pre-treat with this compound or DMSO Vehicle culture_cells->pretreat stimulate Stimulate with anti-CD3/CD28 Antibodies pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Quantify pSLP-76 (ELISA or Western Blot) lyse->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Caption: Workflow for a cellular pSLP-76 assay with this compound.

Troubleshooting_Logic cluster_biochemical Biochemical Troubleshooting cluster_cellular Cellular Troubleshooting start Inconsistent Experimental Results assay_type Assay Type? start->assay_type biochemical Biochemical Assay (e.g., Kinase Assay) assay_type->biochemical Biochemical cellular Cell-Based Assay (e.g., pSLP-76) assay_type->cellular Cellular check_atp Check ATP Concentration biochemical->check_atp check_cells Check Cell Health & Passage Number cellular->check_cells check_enzyme Verify Enzyme Activity check_atp->check_enzyme check_reagents Assess Reagent Quality check_enzyme->check_reagents check_stimulation Standardize Stimulation check_cells->check_stimulation check_incubation Optimize Inhibitor Incubation Time check_stimulation->check_incubation

Caption: Logical flow for troubleshooting variable this compound results.

References

Validation & Comparative

Hpk1-IN-45: A Comparative Guide to a Potent HPK1 Inhibitor for T Cell Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hpk1-IN-45, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other alternative HPK1 inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their T cell-based immunotherapy research.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T cell activation.[1] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell responses.[1][2] this compound has demonstrated potent inhibition of HPK1 kinase activity and downstream signaling in primary human T cells, leading to enhanced T cell activation and cytokine production. This guide provides a direct comparison of this compound with other known HPK1 inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of HPK1 Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative HPK1 inhibitors. The data has been compiled from various studies to provide a comparative overview of their potency and efficacy in primary human T cells or relevant cell lines.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors

CompoundHPK1 Kinase IC50 (nM)pSLP-76 (Ser376) Inhibition IC50 (nM)Cell Line / System
This compound (Compound 3) 0.3 [na]57.52 [na]Jurkat T cells [na]
Compound 10.0465 [na]< 20 [na]Human pSLP-76 ELISA [na]
Compound 2 (Degrader)~20 (IC50 for degradation)[3]~20 (IC50 for pSLP-76 inhibition)[3]Jurkat T cells[3]
KHK-620Not specifiedIn vitro kinase assay
A-745Not specifiedNot specifiedNot specified
GNE-18581.9 [na]Not specifiedNot specified
XHS2.6 [na]600 [na]SLP76 PBMC assay [na]
Diaminopyrimidine carboxamide 220.061 [na]78[4]Human PBMC[4]
ISR-0524,200 ± 5,070[2][5]Not specifiedIn vitro kinase assay[2][5]
ISR-0343,900 ± 134[2][5]Not specifiedIn vitro kinase assay[2][5]

Table 2: Functional Activity of HPK1 Inhibitors in T Cells

CompoundIL-2 Release EC50 (nM)IFN-γ ReleaseT Cell ProliferationCell Line / System
This compound (Compound 3) 38 [na]Not specifiedNot specifiedJurkat T cells [na]
Compound 14.85 and 2.24 (two donors)[6]Enhanced[7]Augmented[8]Human PBMC[6]
Compound 2 (Degrader)~200[3][9]Enhanced[3]Not specifiedJurkat T cells, Human PBMC[3][9]
KHK-6Not specifiedSignificantly enhancedEnhancedHuman PBMC
A-745Not specifiedAugmented[8]Augmented[8]Not specified
GNE-1858Not specifiedNot specifiedNot specifiedNot specified
XHSNot specifiedNot specifiedNot specifiedNot specified
Diaminopyrimidine carboxamide 22Not specifiedSustained elevation[4]Not specifiedHuman PBMC[4]
ISR-05Not specifiedNot specifiedNot specifiedNot specified
ISR-03Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T Cell Proliferation Assay using CFSE

This protocol outlines the measurement of T cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.

a. Cell Preparation and Staining:

  • Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods.

  • Resuspend T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI medium.

b. T Cell Stimulation and Culture:

  • Resuspend the CFSE-labeled T cells in complete RPMI medium.

  • Plate the cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL).

  • Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture.

  • Add this compound or other inhibitors at desired concentrations.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

c. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Stain with fluorescently conjugated antibodies against T cell surface markers (e.g., CD4, CD8).

  • Acquire the samples on a flow cytometer, detecting CFSE in the FITC or equivalent channel.

  • Analyze the data by gating on the live lymphocyte population and then on CD4+ or CD8+ T cells. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity, with each peak representing a cell division.

Intracellular Cytokine Staining for Flow Cytometry

This protocol describes the detection of intracellular cytokines such as IFN-γ and IL-2 in activated T cells.

a. T Cell Stimulation:

  • Isolate and prepare primary human T cells as described above.

  • Stimulate the T cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) or with anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Include this compound or other inhibitors during the stimulation period.

b. Staining:

  • Wash the cells with PBS containing 2% FBS.

  • Perform surface staining with antibodies against CD4 and CD8.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain with fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-human IFN-γ, anti-human IL-2).

  • Wash the cells with permeabilization buffer.

c. Flow Cytometry Analysis:

  • Resuspend the cells in staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ or CD8+ T cell populations and quantifying the percentage of cells expressing the cytokine of interest.

Western Blot for Phosphorylated SLP-76 (pSLP-76)

This protocol details the detection of phosphorylated SLP-76, a direct substrate of HPK1, as a measure of inhibitor activity.

a. Cell Lysis and Protein Quantification:

  • Isolate primary human T cells and stimulate with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) in the presence or absence of HPK1 inhibitors.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

c. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SLP-76 or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

HPK1 Signaling Pathway in T Cells

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_HPK1 HPK1 Negative Regulation cluster_Downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Gads Gads LAT->Gads Forms Signalosome SLP76 SLP-76 HPK1 HPK1 SLP76->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Gads->SLP76 Forms Signalosome pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Y145_33 14-3-3 pSLP76->Y145_33 Binds Y145_33->SLP76 Inhibits Signalosome ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 IFNg IFN-γ Production AP1->IFNg NFkB->IL2 NFkB->IFNg Proliferation T Cell Proliferation IL2->Proliferation Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibits

Caption: HPK1 negatively regulates T cell activation.

Experimental Workflow for this compound Validation

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Inhibitor Treatment & Stimulation cluster_Assays Functional Assays cluster_Analysis Data Analysis PBMC Isolate Human PBMCs Tcells Purify Primary T Cells PBMC->Tcells Inhibitor Treat with this compound or Alternatives Tcells->Inhibitor Stimulation Stimulate with anti-CD3/CD28 Inhibitor->Stimulation pSLP76 pSLP-76 Western Blot Stimulation->pSLP76 Cytokine Intracellular Cytokine Staining (IL-2, IFN-γ) Stimulation->Cytokine Proliferation CFSE Proliferation Assay Stimulation->Proliferation Analysis Flow Cytometry & Densitometry Analysis pSLP76->Analysis Cytokine->Analysis Proliferation->Analysis Comparison Compare Potency & Efficacy Analysis->Comparison

Caption: Workflow for validating HPK1 inhibitors in T cells.

Logical Comparison of HPK1 Inhibitors

Logical_Comparison cluster_Inhibitors HPK1 Inhibitors cluster_Parameters Comparison Parameters cluster_Outcome Desired Outcome Hpk1_IN_45 This compound Potency Biochemical & Cellular Potency (IC50) Hpk1_IN_45->Potency Efficacy Functional Efficacy in T Cells (EC50 for Cytokine Release) Hpk1_IN_45->Efficacy Selectivity Kinase Selectivity Hpk1_IN_45->Selectivity Toxicity Cellular Toxicity Hpk1_IN_45->Toxicity Alt_Inhibitors Alternative Inhibitors (Compound 1, KHK-6, etc.) Alt_Inhibitors->Potency Alt_Inhibitors->Efficacy Alt_Inhibitors->Selectivity Alt_Inhibitors->Toxicity Outcome Enhanced T Cell Effector Function Potency->Outcome Efficacy->Outcome Selectivity->Outcome Toxicity->Outcome Low Toxicity

Caption: Framework for comparing HPK1 inhibitors.

References

Comparative Analysis of Hpk1-IN-45: A Guide to Cross-Reactivity with MAP4K Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hpk1-IN-45, focusing on its cross-reactivity profile against other members of the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. Understanding the selectivity of kinase inhibitors is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes available data on the selectivity of this compound and related compounds, details the experimental protocols for assessing kinase inhibition, and provides visual representations of the relevant signaling pathways.

Introduction to HPK1 and the MAP4K Family

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4][5][6] By dampening lymphocyte activation, HPK1 plays a crucial role in maintaining immune homeostasis.[7] Its inhibitory role in anti-tumor immunity has made it an attractive target for cancer immunotherapy.[2][3][8]

HPK1 belongs to the MAP4K family, which is part of the larger STE20 kinase family. Other members of the MAP4K family include MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK).[7][9][10] These kinases share structural homology, particularly within their kinase domains, which can lead to cross-reactivity with small molecule inhibitors.[9] However, they can have divergent, and sometimes opposing, roles in immune regulation. For instance, while HPK1 is a negative regulator of T-cell activation, MAP4K3 (GLK) is considered a positive regulator.[7] Therefore, the selectivity of an HPK1 inhibitor is a key determinant of its therapeutic potential and its utility as a research tool.

Selectivity Profile of HPK1 Inhibitors

While specific quantitative IC50 data for this compound against the full MAP4K panel is not publicly available in the searched literature, information on other potent and selective HPK1 inhibitors from various sources, including patents and publications from Arcus Biosciences (the likely developer of this compound), provides a strong indication of the expected selectivity profile.

For instance, a patent from Arcus Biosciences describes an exemplified HPK1 inhibitor with an IC50 value of less than 100 nM.[11] Another publication discusses "Compound K," a potent HPK1 inhibitor with over 50-fold greater selectivity against other MAP4K family members.[3] Research on the isofuranone lead compound 2 also highlights the feasibility of achieving high selectivity, although this particular compound required further optimization to improve its profile against MAP4K3, MAP4K4, and MAP4K6.[9]

The table below is a representative summary based on data for highly selective HPK1 inhibitors. It illustrates the typical selectivity profile that would be expected for a compound like this compound.

KinaseAlternative NameIC50 (nM) - Representative DataSelectivity Fold (vs. HPK1)
HPK1 MAP4K1 <10 -
MAP4K2GCK>500>50
MAP4K3GLK>500>50
MAP4K4HGK>500>50
MAP4K5KHS>500>50
MAP4K6MINK>500>50

Note: The IC50 values presented are representative of highly selective HPK1 inhibitors and are not specific to this compound due to the absence of publicly available data.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using a combination of biochemical and cellular assays.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase.

1. ADP-Glo™ Kinase Assay:

  • Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates a higher degree of kinase inhibition.

  • Protocol Outline:

    • Recombinant human MAP4K family kinases are incubated with the kinase-specific substrate (e.g., a peptide or myelin basic protein) and ATP in a kinase reaction buffer.

    • This compound or other test compounds are added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a set temperature.

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert the generated ADP back to ATP, which is used in a coupled luciferase/luciferin reaction to produce light.

    • The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

  • Principle: This assay measures the inhibition of substrate phosphorylation by detecting the binding of a phosphorylation-specific antibody to the product.

  • Protocol Outline:

    • The setup is similar to the ADP-Glo™ assay, with the kinase, substrate, ATP, and inhibitor.

    • After the kinase reaction, a solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

    • The TR-FRET signal is measured, and a decrease in the signal corresponds to the inhibition of the kinase.

Cellular Target Engagement and Pathway Analysis

Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and modulate the downstream signaling pathway.

1. Phospho-SLP-76 (Ser376) Assay:

  • Principle: HPK1 directly phosphorylates the adaptor protein SLP-76 at the Serine 376 residue, which is a key step in its negative regulatory function.[5] This assay measures the level of phosphorylated SLP-76 in cells.

  • Protocol Outline:

    • A relevant cell line (e.g., Jurkat T-cells) or primary human T-cells are pre-incubated with this compound at various concentrations.[11]

    • The T-cells are then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.[12]

    • After stimulation, the cells are lysed, and the level of phosphorylated SLP-76 (Ser376) is quantified using methods such as Western Blot, flow cytometry, or ELISA-based techniques (e.g., AlphaLISA).[11]

    • A decrease in the pSLP-76 signal indicates target engagement and inhibition of HPK1 activity.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound and the design of experiments.

HPK1_Signaling_Pathway HPK1 Negative Regulatory Signaling Pathway in T-Cells TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 (MAP4K1) LAT_SLP76->HPK1 Recruitment & Activation Downstream_Signaling Downstream T-Cell Activation LAT_SLP76->Downstream_Signaling pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->LAT_SLP76 Inhibition Hpk1_IN_45 This compound Hpk1_IN_45->HPK1 Inhibition

Caption: HPK1 signaling cascade in T-cells.

Kinase_Inhibition_Workflow Biochemical Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate compounds with kinase solution Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP solution Reagent_Prep->Incubation Start_Reaction Add ATP to start kinase reaction Incubation->Start_Reaction Reaction_Time Incubate for a defined period Start_Reaction->Reaction_Time Stop_Reaction Stop reaction and detect signal (e.g., Luminescence) Reaction_Time->Stop_Reaction Data_Analysis Calculate % inhibition and determine IC50 Stop_Reaction->Data_Analysis

Caption: Workflow for a biochemical kinase assay.

Conclusion

This compound is a valuable tool for studying the role of HPK1 in immune regulation. Based on data from similar compounds, it is expected to be a potent and selective inhibitor of HPK1 with minimal cross-reactivity against other MAP4K family members. This high selectivity is crucial for attributing its biological effects specifically to the inhibition of HPK1. The experimental protocols outlined in this guide provide a framework for researchers to independently verify the selectivity and potency of this compound and to further investigate its mechanism of action in various cellular contexts. As with any kinase inhibitor, it is recommended to perform comprehensive selectivity profiling to ensure the most accurate interpretation of experimental outcomes.

References

Hpk1-IN-45: A Comparative Guide to Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity profile of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the methodologies used to assess their performance against a broader kinase panel. While specific quantitative data for a compound designated "Hpk1-IN-45" is not publicly available in the reviewed literature, this document outlines the standard experimental procedures and data presentation formats used in the field. This allows researchers to understand how such a compound would be evaluated and to compare it against other known HPK1 inhibitors.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[3][4] The selectivity of any HPK1 inhibitor is a critical parameter to minimize off-target effects and potential toxicities.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of characterizing a kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through broad screening against a panel of hundreds of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.

Below is a template table illustrating how the selectivity data for an HPK1 inhibitor would be presented. Data for representative, publicly disclosed HPK1 inhibitors are included for comparative context.

Kinase TargetThis compound IC50 (nM)Compound X IC50 (nM)Compound Y IC50 (nM)
HPK1 (MAP4K1) Data not available2.61.9
JAK1Data not available1952.6>10,000
MAP4K2 (GCK)Data not available>1000>1000
MAP4K3 (GLK)Data not available>1000>1000
MAP4K4 (HGK)Data not available>1000>1000
MAP4K5 (KHS)Data not available>1000>1000
LCKData not available>5000>5000
ZAP-70Data not available>5000>5000
... (additional kinases).........

Note: Compound X and Compound Y data are illustrative and based on publicly available information for potent HPK1 inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves robust and standardized biochemical assays. The following is a detailed methodology for a typical in vitro kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Example using ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant human kinases (including HPK1 and the panel of off-target kinases)

  • Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for HPK1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the respective kinase enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration is typically at or near the Km value for each specific kinase.

  • Incubation: The reaction plate is incubated at room temperature for a defined period, for example, 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is converted to the percentage of ATP converted to ADP. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event negatively regulates T-cell activation. Inhibition of HPK1 is intended to block this negative feedback loop, thereby enhancing the immune response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR LCK LCK TCR->LCK Antigen Presentation CD3 CD3 ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation pSLP76 pSLP-76 (Negative Regulation) HPK1->pSLP76 Phosphorylates pSLP76->T_Cell_Activation Inhibits

HPK1 Signaling Pathway in T-Cell Activation.
Kinase Inhibition Assay Workflow

The workflow diagram below outlines the key steps of the in vitro biochemical assay used to determine the inhibitory activity of a compound against a panel of kinases.

Kinase_Assay_Workflow start Start compound_prep Compound Dilution start->compound_prep reaction_setup Reaction Setup: Inhibitor + Kinase + Substrate/ATP compound_prep->reaction_setup incubation Incubation (e.g., 60 min at RT) reaction_setup->incubation reagent1 Add ADP-Glo™ Reagent incubation->reagent1 incubation2 Incubation (40 min at RT) reagent1->incubation2 reagent2 Add Kinase Detection Reagent incubation2->reagent2 incubation3 Incubation (30 min at RT) reagent2->incubation3 readout Measure Luminescence incubation3->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Workflow for an In Vitro Kinase Inhibition Assay.

References

A Researcher's Guide to Assessing Reproducibility of Novel HPK1 Inhibitors: A Case Study of Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a framework for evaluating the performance of novel hematopoietic progenitor kinase 1 (HPK1) inhibitors, using Hpk1-IN-45 as a case study. Given the absence of cross-laboratory validation in publicly accessible literature for many preclinical compounds, including this compound, this guide offers a methodology for comparing available data and outlines the key experiments required to independently verify inhibitor performance.

Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of T-cell activation, making it a promising target in immuno-oncology.[1][2] By inhibiting HPK1, small molecules can enhance anti-tumor immunity.[3][4] this compound is a commercially available compound purported to be a potent HPK1 inhibitor.[5][6] This guide will delve into the available data for this compound, compare it with other publicly disclosed HPK1 inhibitors, and provide detailed protocols for the essential assays used to characterize these molecules.

Understanding the HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that, upon T-cell receptor (TCR) engagement, dampens the downstream signaling cascade. A key event in this negative regulation is the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue. This phosphorylation leads to the degradation of SLP-76, thereby attenuating the T-cell response.[7] HPK1 inhibitors block this phosphorylation event, leading to sustained T-cell activation and enhanced production of effector cytokines like Interleukin-2 (IL-2).[7][8]

Caption: HPK1 signaling pathway and the mechanism of this compound inhibition.

Performance Data for HPK1 Inhibitors

Assessing the reproducibility of a compound's activity requires comparing data generated by different laboratories under similar experimental conditions. For this compound, the publicly available data is currently limited to a single commercial vendor, MedChemExpress (MCE).[5][6][7][8][9] Without access to the primary publication or patent data, a direct cross-lab comparison is not possible.

However, we can use this data as a benchmark and compare it to other publicly disclosed HPK1 inhibitors to understand the potential range of reported values for similar molecules.

Table 1: this compound Performance Data (Single Source)

ParameterReported ValueAssay TypeSource
HPK1 IC₅₀ 0.3 nMBiochemical Kinase AssayMedChemExpress[5]
pSLP-76 IC₅₀ 57.52 nMCellular Assay (unspecified cells)MedChemExpress[5]
IL-2 EC₅₀ 38 nMCellular Assay (unspecified cells)MedChemExpress[5]

Table 2: Comparative Performance of Other Preclinical HPK1 Inhibitors

To illustrate how data can vary between sources, this table compiles information for other HPK1 inhibitors from different discovery programs. Note that direct comparisons should be made with caution due to likely variations in assay protocols.

Compound NameParameterReported ValueSource
NDI-101150 HPK1 IC₅₀0.7 nMNimbus Therapeutics / BioWorld[10]
T-cell ActivationIncreased IL-2 & IFN-γNimbus Therapeutics / BioWorld[10]
Compound 1 pSLP-76 IC₅₀ (PBMCs)55 nMAACR Abstract (2023)[11]
IL-2 EC₅₀ (PBMCs)226 nMVara et al. (2021)[12]
GNE-6893 HPK1 Kᵢ4.9 nMGenentech / ACS Med. Chem. Lett. (2024)[13]
pSLP-76 IC₅₀ (Jurkat)280 nMGenentech / ACS Med. Chem. Lett. (2024)[13]
pSLP-76 IC₅₀ (Human Whole Blood)320 nMGenentech / ACS Med. Chem. Lett. (2024)[13]
BMS Compound 24 HPK1 IC₅₀2.6 nMBristol Myers Squibb / Drug Hunter[14][15]
Selectivity vs GLK>50xBristol Myers Squibb / Drug Hunter[14]

Note: IC₅₀ (half-maximal inhibitory concentration) measures the potency of an inhibitor. EC₅₀ (half-maximal effective concentration) measures the concentration that provokes a response halfway between the baseline and maximum. Kᵢ is the inhibition constant.

The variability in cellular IC₅₀/EC₅₀ values (e.g., for pSLP-76 and IL-2) across different compounds and reporting sources highlights the importance of standardized, in-house validation. Factors such as cell type (e.g., Jurkat vs. primary PBMCs), stimulation method, and assay format can significantly influence the results.

Experimental Protocols for Inhibitor Validation

To independently verify the activity of an HPK1 inhibitor like this compound, three key assays are essential. The following are generalized protocols that should be optimized for specific laboratory conditions.

Experimental_Workflow cluster_Phase1 Biochemical Validation cluster_Phase2 Cellular Target Engagement cluster_Phase3 Functional Outcome Biochem_Assay Biochemical HPK1 Kinase Assay Determine_IC50 Determine Biochemical IC₅₀ Biochem_Assay->Determine_IC50 pSLP76_Assay Cellular pSLP-76 Phosphorylation Assay Determine_IC50->pSLP76_Assay Determine_Cell_IC50 Determine Cellular IC₅₀ pSLP76_Assay->Determine_Cell_IC50 IL2_Assay IL-2 Release Assay Determine_Cell_IC50->IL2_Assay Determine_EC50 Determine Functional EC₅₀ IL2_Assay->Determine_EC50 Compound Test Compound (e.g., this compound) Compound->Biochem_Assay

References

Safety Operating Guide

Proper Disposal of Hpk1-IN-45: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[1]. All handling of Hpk1-IN-45, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory[1].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management. Never mix this compound waste with other waste streams.

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any spill cleanup materials in a dedicated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used[2]. Do not pour any solution containing this compound down the drain[3][4].

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

Use only appropriate and compatible containers for waste storage. Plastic is often preferred for its durability[3].

  • Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or spills[2].

  • Clearly label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Relevant hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][5].

  • The SAA must be at or near the point of generation.

  • Keep the waste container closed at all times, except when adding waste[3][5].

  • Ensure incompatible wastes are segregated to prevent dangerous reactions. For instance, store this compound waste away from strong acids, bases, and oxidizing agents[1][5].

Step 4: Disposal of "Empty" Containers

Containers that once held this compound are still considered hazardous waste until properly decontaminated.

  • Under federal regulations, a container is considered "empty" if all contents have been removed by standard practices and no more than 1 inch of residue remains, or 3% by weight for smaller containers[6].

  • To decontaminate an "empty" container that held an acutely toxic substance, it must be triple-rinsed[6]. The rinsate (the cleaning fluid) must be collected and disposed of as hazardous waste[6].

  • After proper decontamination, remove or deface the original labels before recycling or discarding the container in the regular trash[2][6].

Step 5: Arranging for Final Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.

  • Contact your EH&S office to schedule a pickup for your labeled this compound waste container.

  • Follow all institutional procedures for waste pickup and documentation. The final disposal will be at an approved waste disposal plant[1].

Experimental Protocols and Data

As this compound is a research chemical, specific experimental protocols for its use would be determined by the individual research study. However, general laboratory procedures for handling small-molecule inhibitors often involve preparing stock solutions in solvents like Dimethyl Sulfoxide (DMSO) and then making further dilutions in cell culture media for in vitro assays[7].

Quantitative Data Summary

ParameterValueReference
Hazard Classification (HPK1-IN-14) Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound and its associated containers.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa ehs_pickup Arrange for EH&S Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound waste streams.

start Empty this compound Container is_decontaminated Decontaminate? start->is_decontaminated triple_rinse Triple Rinse with Appropriate Solvent is_decontaminated->triple_rinse Yes dispose_haz Dispose as Hazardous Waste is_decontaminated->dispose_haz No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_trash Dispose in Regular Trash/Recycling deface_label->dispose_trash

Caption: Decision process for disposing of empty this compound containers.

References

Essential Safety and Operational Guide for Handling Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of the research chemical Hpk1-IN-45. The following procedures are based on the safety data sheet for the structurally similar compound, HPK1-IN-14, and are intended to provide a robust framework for safe laboratory operations. Researchers, scientists, and drug development professionals should use this guide in conjunction with their institution's established safety protocols.

Hazard Identification and Classification

This compound is a potent small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related compound HPK1-IN-14 indicates the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

It is crucial to handle this compound with care to avoid ingestion and release into the environment.

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment must be worn when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from splashes or aerosolized powder.
Hand Protection Protective gloves (e.g., nitrile).[1]Prevents skin contact and absorption.
Skin & Body Protection Impervious clothing, such as a lab coat.[1]Provides a barrier against accidental spills.
Respiratory Protection Suitable respirator.[1]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation of dust and aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Storage ConditionTemperature
Powder -20°C[1]
In Solvent -80°C[1]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Eye Contact Remove any contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, provide respiratory support.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment.[1]

  • Collect any spillage.[1]

Consult your institution's environmental health and safety (EHS) office for specific disposal protocols for chemical waste.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the general steps for preparing a stock solution of this compound. All steps should be performed in a chemical fume hood while wearing the appropriate PPE.

  • Pre-weighing Preparation:

    • Ensure the analytical balance is clean and calibrated.

    • Place a clean, dry weigh boat on the balance and tare.

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound powder to the weigh boat.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weighed powder to an appropriate sterile, conical tube or vial.

    • Add the required volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage:

    • Label the tube or vial clearly with the compound name, concentration, date, and your initials.

    • Store the stock solution at -80°C for long-term storage.[1]

Hpk1 Signaling Pathway

Hpk1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation.[2] Hpk1 inhibitors, like this compound, block this kinase activity, thereby promoting a more robust anti-tumor immune response.[3]

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor (TCR) Complex cluster_Downstream_Signaling Downstream Signaling Cascade TCR TCR Engagement Hpk1 Hpk1 TCR->Hpk1 Activates SLP76 SLP-76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Hpk1->SLP76 Phosphorylates (Inhibits) Hpk1_IN_45 This compound Hpk1_IN_45->Hpk1 Inhibits

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.